molecular formula C6H16Cl2N2O B1387909 (S)-2-(Piperazin-2-yl)ethanol dihydrochloride CAS No. 1246651-15-9

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride

Cat. No.: B1387909
CAS No.: 1246651-15-9
M. Wt: 203.11 g/mol
InChI Key: DSFHLVUORJMPAB-ILKKLZGPSA-N
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Description

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2O and its molecular weight is 203.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(Piperazin-2-yl)ethanol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Piperazin-2-yl)ethanol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2S)-piperazin-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFHLVUORJMPAB-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-2-(Piperazin-2-yl)ethanol Dihydrochloride: Physicochemical Properties and Significance in Drug Discovery

This technical guide provides a focused examination of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride, a chiral building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, elucidating the importance of these characteristics in the context of synthetic chemistry and pharmaceutical research. The accurate determination of molecular formula and weight is foundational to all subsequent experimental work, from reaction stoichiometry to the interpretation of analytical data.

Core Molecular Attributes

The fundamental identity of a chemical compound is established by its molecular formula and molecular weight. For (S)-2-(Piperazin-2-yl)ethanol dihydrochloride, these values are critical for researchers to accurately prepare solutions, calculate molar equivalents in reactions, and confirm the identity of synthesized materials through analytical techniques such as mass spectrometry.

A comprehensive summary of these core attributes is presented in the table below.

PropertyValueSource(s)
Chemical Name (S)-2-(Piperazin-2-yl)ethanol dihydrochlorideN/A
Molecular Formula C₆H₁₆Cl₂N₂O[1][2][3][4][5]
Molecular Weight 203.11 g/mol [1][2][3][4][5]
CAS Number 1246651-15-9[1][2]

The dihydrochloride salt form is particularly noteworthy. In drug development, converting a parent compound into a salt is a common strategy to improve properties such as solubility and stability. The presence of the two hydrochloride moieties significantly influences the overall molecular weight and the aqueous solubility of the compound, a critical parameter for potential therapeutic agents.

Structural and Chemical Identity

To visualize the relationship between the compound's name, its constituent parts, and its key physicochemical data, the following diagram illustrates its structural identity.

G cluster_main (S)-2-(Piperazin-2-yl)ethanol Dihydrochloride cluster_components Constituent Parts cluster_properties Key Properties Compound C₆H₁₆Cl₂N₂O (S)-2-(Piperazin-2-yl)ethanol dihydrochloride Piperazine Piperazine Ring Compound->Piperazine Ethanol Ethanol Sidechain Compound->Ethanol Stereocenter (S)-Stereocenter Compound->Stereocenter HCl Dihydrochloride Salt Compound->HCl MW Molecular Weight: 203.11 g/mol Compound->MW Formula Molecular Formula: C₆H₁₆Cl₂N₂O Compound->Formula

Caption: Structural identity and key properties of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride.

Significance in Research and Development

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross cell membranes. The specific stereochemistry, denoted by "(S)", is crucial as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Therefore, (S)-2-(Piperazin-2-yl)ethanol dihydrochloride serves as a valuable chiral building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a secondary amine within the piperazine ring and a primary alcohol, allows for a variety of chemical transformations. Researchers can leverage these functional groups for the construction of novel compounds with potential therapeutic applications.

Experimental Protocols: A Note on Self-Validating Systems

While this guide focuses on the core properties, any experimental workflow utilizing this compound must be inherently self-validating. For instance, in a synthetic protocol, the calculated stoichiometric amounts based on the molecular weight of 203.11 g/mol should be cross-verified with analytical data of the product.

Example Validating Step: Reaction Monitoring by LC-MS

  • Objective: To confirm the consumption of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride in a reaction.

  • Methodology:

    • Prepare a standard solution of the starting material at a known concentration.

    • At timed intervals, withdraw an aliquot of the reaction mixture.

    • Analyze the standard and the reaction aliquots by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation:

    • The mass spectrometer should be set to detect the mass of the free base form of the molecule (by subtracting the mass of the two HCl molecules).

    • A decrease in the peak area corresponding to the starting material over time provides evidence of its consumption.

    • The appearance of a new peak corresponding to the expected product mass validates the progress of the reaction.

This continuous feedback loop between calculated properties and empirical data ensures the integrity of the research process.

References

  • Howei Pharm, 2-(Piperazin-2-yl)ethanol dihydrochloride 95+%. [Link]

  • King Scientific, 2-(Piperazin-2-yl)ethanol dihydrochloride. [Link]

Sources

An In-Depth Technical Guide to the Infrared Absorption Profile of (S)-2-(Piperazin-2-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed theoretical analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the molecule's spectral characteristics based on its functional groups and structural features, offering a predictive framework for its spectroscopic identification and characterization.

Section 1: Fundamental Principles of Infrared Spectroscopy

Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational transitions of a molecule. When a molecule is exposed to infrared radiation, its covalent bonds can absorb energy and vibrate at specific frequencies. These absorptions occur only when the vibration produces a change in the molecule's dipole moment. The resulting IR spectrum is a plot of absorbed energy (as wavenumber, cm⁻¹) versus the intensity of the absorption, creating a unique "fingerprint" for the molecule.

The frequency of a specific vibration is determined by the masses of the bonded atoms and the strength of the bond connecting them. Key factors influencing the spectrum include:

  • Bond Strength: Stronger bonds (e.g., double or triple bonds) vibrate at higher frequencies than weaker single bonds.

  • Atomic Mass: Bonds involving lighter atoms (like hydrogen) vibrate at higher frequencies than those with heavier atoms.

  • Hydrogen Bonding: The presence of hydrogen bonding significantly impacts the spectrum, typically causing the stretching vibrations of the involved groups (e.g., O-H, N-H) to broaden and shift to lower wavenumbers.[1][2]

  • Salt Formation: Protonation, as in the formation of a hydrochloride salt, alters the electronic environment and bonding of functional groups, leading to characteristic shifts in their absorption frequencies.

Section 2: Molecular Structure and Functional Group Analysis

To predict the IR spectrum of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride, we must first dissect its structure into its constituent functional groups. The dihydrochloride form means both nitrogen atoms of the piperazine ring are protonated.

The key functional groups are:

  • Secondary Ammonium (R₂NH₂⁺): One of the protonated nitrogen atoms in the piperazine ring.

  • Tertiary Ammonium (R₃NH⁺): The other protonated nitrogen atom, substituted with the ethanol side chain.

  • Primary Alcohol (-CH₂OH): The hydroxyl group on the ethyl side chain.

  • Aliphatic C-H Bonds (sp³): Found throughout the piperazine ring and the ethyl group.

  • C-O and C-N Single Bonds: These contribute to the complex fingerprint region of the spectrum.

The diagram below illustrates the key functional groups within the molecule that are responsible for its primary IR absorption features.

Caption: Key functional groups in (S)-2-(Piperazin-2-yl)ethanol dihydrochloride.

Section 3: Predicted IR Absorption Bands

Based on the functional group analysis, we can predict the characteristic absorption bands for the molecule.

3.1: N-H⁺ and O-H Stretching Vibrations (approx. 3500-2300 cm⁻¹)

This region will be dominated by a very broad and intense absorption envelope due to the combined stretching vibrations of the O-H and the two N-H⁺ groups.

  • O-H Stretch: The primary alcohol's hydroxyl group will exhibit a very strong, broad absorption band characteristic of intermolecular hydrogen bonding. In neat or solid-state samples, this typically appears in the 3500-3200 cm⁻¹ range.[3][4] The extensive hydrogen bonding in the crystal lattice will cause significant broadening.[1][5]

  • N-H⁺ Stretches: The protonation of the amine groups results in ammonium ions, which have distinctive IR features.

    • The secondary ammonium group (-NH₂⁺-) is expected to show a broad stretching envelope between 3000 cm⁻¹ and 2700 cm⁻¹.[6]

    • The tertiary ammonium group (-NH⁺-) typically absorbs in a broad band from 2700 cm⁻¹ down to 2300 cm⁻¹.[6]

Causality: The extreme broadness and overlap of these bands are due to the extensive network of hydrogen bonds (O-H···Cl⁻, N⁺-H···Cl⁻, O-H···N⁺, etc.) present in the solid state. This creates a continuum of bond strengths, resulting in a wide range of absorption frequencies that merge into a single, complex feature.

3.2: C-H Stretching Vibrations (approx. 3000-2850 cm⁻¹)

The aliphatic C-H bonds of the piperazine ring and the ethanol side chain will give rise to multiple medium-to-strong absorption bands. These sp³ C-H stretching vibrations are reliably found in the 3000-2850 cm⁻¹ region.[7] For the parent piperazine molecule, these bands have been assigned to wavenumbers around 2987, 2914, and 2853 cm⁻¹. These peaks will likely appear as sharp features superimposed on the broad O-H/N-H⁺ envelope.

3.3: N-H⁺ Bending Vibrations (approx. 1620-1560 cm⁻¹)

This region is highly diagnostic for the presence of a secondary amine salt. The secondary ammonium group (-NH₂⁺-) exhibits a characteristic bending (scissoring) vibration of medium intensity. This band is expected to appear in the 1620-1560 cm⁻¹ range.[6] The tertiary ammonium group does not have a comparable bending vibration in this region, making this peak a specific marker for the secondary ammonium moiety within the molecule.

3.4: Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex, overlapping bands that are unique to the overall molecular structure.

  • C-H Bending: Deformations (scissoring and rocking) of the CH₂ groups will appear around 1470-1350 cm⁻¹.[7]

  • C-O Stretch: The primary alcohol will show a strong C-O stretching band. For primary alcohols, this absorption is typically found between 1075-1000 cm⁻¹.[3][5]

  • C-N Stretch: Aliphatic amines and their salts exhibit C-N stretching vibrations of weak to medium intensity in the 1250-1020 cm⁻¹ range.[8][9] These will likely overlap with the stronger C-O stretch.

Section 4: Summary of Predicted IR Absorptions

The expected quantitative data for the key vibrational modes are summarized in the table below for easy reference.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityNotes
Alcohol (O-H)O-H Stretch3500 - 3200Strong, Very BroadDominated by hydrogen bonding.[3][5]
Secondary Ammonium (R₂NH₂⁺)N-H⁺ Stretch3000 - 2700Strong, Very BroadOverlaps with O-H and other N-H⁺ stretch.[6]
Tertiary Ammonium (R₃NH⁺)N-H⁺ Stretch2700 - 2300Medium, BroadPart of the broad absorption envelope.[6]
Aliphatic C-HC-H Stretch3000 - 2850Medium to StrongSharp peaks on top of the broad O-H/N-H⁺ band.[7]
Secondary Ammonium (R₂NH₂⁺)N-H⁺ Bend1620 - 1560MediumDiagnostic peak for the secondary amine salt.[6]
Aliphatic C-HC-H Bend1470 - 1350MediumScissoring and deformation modes.[7]
Alcohol (C-O)C-O Stretch1075 - 1000StrongCharacteristic of a primary alcohol.[5]
Amine (C-N)C-N Stretch1250 - 1020Weak to MediumLocated in the complex fingerprint region.[9]

Section 5: Experimental Protocol for FTIR Analysis

To obtain a reliable IR spectrum of a solid, crystalline sample such as (S)-2-(Piperazin-2-yl)ethanol dihydrochloride, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity and minimal sample preparation.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

Principle: ATR works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample. The IR beam is directed into a crystal with a high refractive index (e.g., diamond), creating an evanescent wave that extends beyond the crystal surface. The sample is pressed against the crystal, and where the sample absorbs energy, the evanescent wave is attenuated. This attenuated energy is measured and plotted as a spectrum.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.

  • Accessory Setup: Install the ATR accessory. Ensure the ATR crystal (diamond is recommended for its durability) is clean. Clean the crystal surface with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid (S)-2-(Piperazin-2-yl)ethanol dihydrochloride powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal surface, which is essential for a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleanup: Release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly with a suitable solvent as in Step 2.

The logical workflow for this experimental protocol is visualized below.

Start Start: Prepare Spectrometer & ATR Clean 1. Clean ATR Crystal Start->Clean Background 2. Collect Background Spectrum Clean->Background Sample 3. Apply Solid Sample to Crystal Background->Sample Pressure 4. Apply Consistent Pressure Sample->Pressure Acquire 5. Acquire Sample Spectrum Pressure->Acquire Process 6. Automatic Background Subtraction Acquire->Process Cleanup 7. Clean ATR Crystal Post-Analysis Process->Cleanup End End: High-Quality Spectrum Obtained Cleanup->End

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride is predicted to be characterized by several key features. The most prominent will be an exceptionally broad and intense absorption band spanning from approximately 3500 cm⁻¹ to 2300 cm⁻¹, arising from the overlapping O-H and N-H⁺ stretching vibrations heavily influenced by hydrogen bonding. Superimposed on this feature will be sharper peaks for aliphatic C-H stretching near 2900 cm⁻¹. Highly diagnostic bands include a medium-intensity N-H⁺ bend around 1600 cm⁻¹ and a strong C-O stretch near 1050 cm⁻¹. This detailed predictive analysis serves as an authoritative guide for the spectroscopic verification and quality control of this compound in a research or industrial setting.

References

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44, 507-512.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Marion, L., & Edwards, O. E. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 29(5), 389-396.
  • International Journal of Multidisciplinary Research and Development. (2015). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Quora. (2018). What is the effect of hydrogen bonding on the IR spectra of alcohol? Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: alcohols. Retrieved from [Link]

  • ResearchGate. (2006). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 15.3: Spectroscopic Properties of Alcohols. Retrieved from [Link]

Sources

The Hydroxyethyl-Piperazine Scaffold: Pharmacological Versatility & Synthetic Protocols

[1]

Executive Summary

The 1-(2-hydroxyethyl)piperazine (HEP) moiety represents a privileged substructure in medicinal chemistry, bridging the gap between lipophilic pharmacophores and hydrophilic solubility enhancers. Unlike simple piperazine, the addition of the hydroxyethyl tail (

Structural Significance & SAR Analysis[1][2]

The pharmacological success of HEP derivatives—most notably in phenothiazine antipsychotics like Perphenazine and Fluphenazine —relies on a precise balance of amphiphilicity.

The Pharmacophore Model

The piperazine ring acts as a rigid spacer, while the N-substituents dictate target affinity.

  • N1 (The Tail): The hydroxyethyl group improves water solubility and interacts with serine/threonine residues in receptor pockets (e.g., Dopamine D2). It also serves as a site for long-chain fatty acid esterification (decanoate/enanthate) to create depot antipsychotics.

  • N4 (The Head): Typically substituted with bulky aryl or heteroaryl groups (benzothiazoles, phenothiazines) that occupy hydrophobic pockets.

Visualization: SAR Logic Flow

The following diagram illustrates the functional dichotomy of the HEP scaffold.

SAR_Logiccluster_legendFunctional DomainsCorePiperazine Core(Rigid Spacer)N1_SubN1: Hydroxyethyl Tail(-CH2CH2OH)Core->N1_Sub AlkylationN4_SubN4: Lipophilic Head(Aryl/Heteroaryl)Core->N4_Sub N-ArylationSolubilityIncreases LogP(Water Solubility)N1_Sub->SolubilityH_BondH-Bond Donor(Receptor Affinity)N1_Sub->H_BondMetabolismProdrug Handle(Esterification)N1_Sub->MetabolismSpecificityTarget Specificity(D2, AChE, 5-HT)N4_Sub->Specificity

Figure 1: Structure-Activity Relationship (SAR) map of Piperazine Ethanol derivatives, highlighting the distinct roles of the N1 and N4 termini.

Therapeutic Applications & Data

Neuropharmacology (Antipsychotics & AChE Inhibitors)

The HEP moiety is central to "typical" antipsychotics. The hydroxyl group prevents the molecule from being too lipophilic, reducing non-specific binding while maintaining blood-brain barrier (BBB) permeability. Recent research has also identified HEP derivatives as potent Acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy, binding to the peripheral anionic site of the enzyme.

Antimicrobial Activity

N-substituted HEP derivatives, particularly those with electron-withdrawing groups on the N4-phenyl ring, exhibit significant antibacterial activity against resistant strains like S. aureus and E. coli. The mechanism involves membrane depolarization and disruption of the cytoplasmic membrane.

Comparative Biological Data

The following table summarizes potency data from recent literature for various HEP derivatives.

Compound ClassTarget / OrganismActivity MetricValueReference
Perphenazine Dopamine D2 Receptor

(Binding Affinity)
~0.6 nM[WebMD, 2024]
Thiazole-HEP Derivative (5o) Acetylcholinesterase (AChE)

0.011 µM[Taylor & Francis, 2022]
Benzhydryl-HEP Derivative Staphylococcus aureusMIC (Min.[1] Inhibitory Conc.)12.5 µg/mL[Asian Pac. J., 2022]
HEP-Polymer Escherichia coliInhibition Zone> 20 mm[RSC Adv., 2021]

Synthetic Protocol: N-Alkylation Pathway

Objective: Selective synthesis of 1-(2-hydroxyethyl)piperazine derivatives from a mono-substituted piperazine precursor. Note: While industrial synthesis uses ethylene oxide, the laboratory protocol below uses 2-chloroethanol for safety and ease of handling.

Reagents
  • Substrate: 1-substituted piperazine (e.g., 1-phenylpiperazine) or Piperazine (excess required to avoid bis-alkylation).

  • Alkylating Agent: 2-Chloroethanol or 2-Bromoethanol.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    ).
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

Step-by-Step Workflow
  • Activation: Dissolve 1.0 eq of the piperazine derivative in Acetonitrile (0.5 M concentration). Add 2.5 eq of anhydrous

    
    . Stir at room temperature for 15 minutes to activate the secondary amine.
    
  • Addition: Add 1.2 eq of 2-Chloroethanol dropwise via a syringe pump to control the exotherm.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The secondary amine spot should disappear.
    
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      ).
      
    • Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (to remove unreacted 2-chloroethanol). Dry over

    
    . If necessary, purify via column chromatography (Silica gel, gradient elution DCM 
    
    
    5% MeOH/DCM).
Visualization: Synthesis Flowchart

Synthesis_FlowStartStart: Piperazine PrecursorMixMix with K2CO3 in ACN(Activation)Start->MixAddAdd 2-Chloroethanol(Dropwise)Mix->AddRefluxReflux (80°C, 12-18h)Monitor via TLCAdd->RefluxFilterFilter Inorganic SaltsReflux->FilterEvapEvaporate SolventFilter->EvapPurifyColumn Chromatography(DCM/MeOH)Evap->PurifyEndPure HEP DerivativePurify->End

Figure 2: Step-by-step synthetic workflow for the N-hydroxyethylation of piperazine derivatives.

Biological Evaluation Protocols

To validate the biological activity of synthesized HEP derivatives, the following standard assays are recommended.

Protocol A: Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)

This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion.

  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20 µL of AChE solution (0.05 U/mL) and 20 µL of the test compound (various concentrations in DMSO) to 140 µL of buffer. Incubate at

    
     for 15 mins.
    
  • Substrate Addition: Add 10 µL of DTNB (10 mM) and 10 µL of Acetylthiocholine iodide (15 mM).

  • Measurement: Monitor absorbance at 412 nm for 3 minutes using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)
  • Inoculum: Prepare bacterial suspension (S. aureus or E. coli) adjusted to

    
     CFU/mL.
    
  • Plate Setup: Use a 96-well plate. Add 100 µL of Mueller-Hinton broth containing serial dilutions of the HEP derivative.

  • Incubation: Incubate at

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) as a visual indicator (Blue = Dead/Inhibited, Pink = Live).

References

  • WebMD. (2024). Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Taylor & Francis. (2022). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Retrieved from [Link]

  • RSC Advances. (2021). Piperazine based antimicrobial polymers: a review. Retrieved from [Link]

Topic: Inferred Mechanism of Action for (S)-2-(Piperazin-2-yl)ethanol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The (S)-2-(Piperazin-2-yl)ethanol framework represents a specific chiral building block with significant potential for developing novel therapeutics. Elucidating the precise mechanism of action (MoA) for new analogues derived from this scaffold is a critical step in drug discovery, transforming a promising compound into a viable clinical candidate. This guide presents a systematic, multi-tiered strategy for the deconvolution of the MoA for this compound class. We provide not only the theoretical framework but also detailed, field-proven experimental protocols and data interpretation insights. The narrative will build a scientifically rigorous case for a plausible, inferred MoA centered on G-protein coupled receptor (GPCR) modulation, a common paradigm for piperazine-containing molecules.[1][3]

The Piperazine Scaffold: A Cornerstone of Neuropharmacology

The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[4] Its prevalence in drug design is due to several advantageous properties: it often imparts favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability, and its structural nature allows it to serve as a versatile scaffold to orient pharmacophoric groups correctly for target interaction.[2][5] Consequently, piperazine derivatives have found broad therapeutic application as antipsychotic, antidepressant, and anxiolytic agents, among others.[1][6] A significant number of these drugs exert their effects by modulating monoamine neurochemical pathways, often through direct interaction with GPCRs or neurotransmitter reuptake transporters.[1] Given this landscape, a logical starting hypothesis for novel (S)-2-(Piperazin-2-yl)ethanol analogues is that they too engage with this target class.

A Systematic Framework for Mechanism of Action Deconvolution

Inferring a molecule's MoA is a process of evidence accumulation. No single experiment provides the complete picture. Instead, a series of orthogonal assays are required to build a cohesive and validated model from the molecular level to the functional cellular and systemic response. This section outlines a robust workflow for this process.

MoA_Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular & Systemic Effects T_ID Target Identification (Affinity Chromatography, Phenotypic Screening) T_Val Target Validation (Genetic Knockdown, Literature Precedent) T_ID->T_Val Confirm relevance Binding Binding Assays (Radioligand Competition) T_Val->Binding Test direct interaction Functional Functional Assays (cAMP, Ca2+ Flux, GTPγS) Binding->Functional Assess functional impact Pathway Downstream Pathway Analysis (Western Blot for pERK) Functional->Pathway Map downstream signals InVivo In Vivo Target Engagement (Microdialysis, Behavioral Models) Pathway->InVivo Validate in organism MoA_Model Construct Inferred MoA Model InVivo->MoA_Model Synthesize all data

Caption: High-level workflow for MoA deconvolution.

Step 1: Unbiased Target Identification

The first crucial step is to identify the direct molecular binding partner(s) of the analogue. While hypothesis-driven approaches (e.g., screening against a panel of known piperazine targets) are valuable, an unbiased method can reveal novel or unexpected targets.

Featured Protocol: Affinity Chromatography-Mass Spectrometry

This method uses a modified version of the small molecule to "pull down" its binding partners from a complex biological mixture, such as a cell lysate.[7][8]

Causality: The principle is that a specific, high-affinity interaction will allow the target protein to be isolated from thousands of other proteins. Immobilizing the analogue on a solid support (e.g., agarose beads) allows for easy separation and washing, a technique known as affinity purification.[7][9]

Methodology:

  • Probe Synthesis: Synthesize an analogue of the lead compound that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid). This linker should be attached at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for biological activity.

  • Immobilization: Covalently attach the linker-modified analogue to activated agarose beads.

  • Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., rodent brain tissue).

  • Incubation: Incubate the lysate with the analogue-conjugated beads. To identify specific binders, run a parallel control incubation with beads that have not been conjugated or are conjugated with an inactive analogue.

  • Washing & Elution: Wash the beads extensively with buffer to remove non-specifically bound proteins. Elute the specifically bound proteins, often by changing pH or ionic strength, or by competing with a high concentration of the free (un-tagged) analogue.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands (present in the active lane but not the control lane) via mass spectrometry.[7]

Step 2: In Vitro Target Validation and Pharmacological Profiling

Once a putative target is identified (for our purposes, we will assume a GPCR), the next step is to quantify the interaction and its functional consequence using recombinant systems. Radioligand binding assays are the gold standard for confirming and quantifying the affinity of a compound for a receptor.[10][11]

Featured Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor.[12]

Causality: The concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ value) is a measure of its affinity for the receptor. This value can be converted to an inhibition constant (Kᵢ) to provide a standardized measure of binding affinity.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the target GPCR (e.g., HEK293 cells).[13]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (typically at or below its Kₑ value), and a range of concentrations of the unlabeled (S)-2-(Piperazin-2-yl)ethanol analogue.[14]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[12][13]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the analogue. Fit the data with a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.

From Binding to Cellular Function: Mapping the Downstream Cascade

Confirming that a compound binds to a receptor is only half the story. The critical question is whether this binding event initiates a cellular signal. For GPCRs, this typically involves changes in second messengers like cyclic AMP (cAMP) or activation of protein kinase cascades.[11][15]

GPCR_Characterization cluster_binding Binding Affinity cluster_functional Functional Potency & Efficacy cluster_pathway Signaling Pathway Compound Piperazine Analogue GPCR Target GPCR Compound->GPCR Binds to BindingAssay Radioligand Binding Assay (Determine Ki) GPCR->BindingAssay Measure Affinity cAMP_Assay cAMP Assay (Determine EC50/IC50) GPCR->cAMP_Assay Activates/Inhibits Adenylyl Cyclase WB_Assay Western Blot (pERK) (Confirm downstream signaling) cAMP_Assay->WB_Assay Leads to MAPK activation

Caption: Experimental workflow for GPCR characterization.

Step 3: Quantifying Second Messenger Modulation

GPCRs are broadly classified by the G-protein they couple to; Gαₛ stimulates adenylyl cyclase to produce cAMP, while Gαᵢ inhibits it.[16] Therefore, measuring intracellular cAMP levels is a direct functional readout of Gαₛ or Gαᵢ-coupled receptor activity.[17]

Featured Protocol: Homogeneous cAMP Assay (e.g., HTRF or Luminescence-based)

These assays are high-throughput methods to measure changes in intracellular cAMP levels in response to receptor activation or inhibition.[18]

Causality: The assay relies on a competitive binding principle. cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal (e.g., fluorescence resonance energy transfer or luminescence) is inversely proportional to the amount of cAMP in the cells.[18][19]

Methodology:

  • Cell Plating: Plate cells expressing the target receptor into 384-well assay plates and culture overnight.

  • Compound Addition: Treat the cells with a dose-response curve of the (S)-2-(Piperazin-2-yl)ethanol analogue.

    • For Gαₛ agonism: Measure the increase in cAMP directly.

    • For Gαᵢ agonism: First stimulate the cells with forskolin (an adenylyl cyclase activator) to generate a high basal cAMP level, then measure the analogue's ability to decrease this level.[18]

  • Cell Lysis & Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF).

  • Incubation & Reading: Incubate to allow the detection reaction to reach equilibrium. Read the plate on a suitable plate reader.

  • Data Analysis: Calculate dose-response curves to determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (Eₘₐₓ) of the compounds.

Step 4: Downstream Signaling Pathway Analysis

Activation of GPCRs and modulation of cAMP often trigger downstream phosphorylation cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a key role in regulating gene expression and cell fate.[20][21] Analyzing the phosphorylation of key proteins in this cascade, like ERK (Extracellular signal-Regulated Kinase), provides further validation of the signaling pathway.[22]

Featured Protocol: Western Blot for Phospho-ERK (pERK)

This technique uses antibodies to detect the phosphorylation state (and thus, activation) of ERK1/2.

Causality: An increase in the ratio of phosphorylated ERK to total ERK indicates that the upstream signaling cascade has been activated by the compound. This method provides a semi-quantitative measure of pathway activation.[23]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency, then serum-starve to reduce basal signaling. Treat with the test analogue for various time points (e.g., 5, 15, 30 minutes).

  • Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Quantification & Gel Electrophoresis: Determine protein concentration (e.g., via BCA assay), then separate equal amounts of protein by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for phospho-ERK. Subsequently, probe with a secondary antibody conjugated to an enzyme (like HRP) for detection.

  • Detection: Apply a chemiluminescent substrate and image the resulting signal.

  • Stripping and Reprobing: Strip the membrane of the first set of antibodies and re-probe with an antibody for total ERK as a loading control.

  • Analysis: Quantify the band intensities and express the results as the ratio of pERK to total ERK.

Synthesizing the Evidence: An Inferred MoA for (S)-2-(Piperazin-2-yl)ethanol Analogues

Based on the experimental evidence gathered, we can construct a plausible MoA. Let us assume the following hypothetical data for a series of analogues:

Table 1: Hypothetical Pharmacological Data for Analogues

Compound IDTarget GPCR Kᵢ (nM)cAMP Functional EC₅₀ (nM)pERK Fold Increase (at 100 nM)
Analogue 115.245.78.5
Analogue 25.812.312.1
Analogue 3150.4> 10001.2 (inactive)
Analogue 48.925.110.3

This data demonstrates a clear Structure-Activity Relationship (SAR): analogues with higher binding affinity (lower Kᵢ) also show greater potency in the functional cAMP assay and elicit a stronger downstream pERK response. This tight correlation strongly supports the inferred MoA.

Inferred_MoA cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Analogue (S)-2-(Piperazin-2-yl) ethanol Analogue GPCR Target GPCR (e.g., Dopamine D2/D3) Analogue->GPCR Binds (Agonist) G_protein Gi/o GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production G_protein->AC Inhibits PKA PKA cAMP->PKA Reduces activation MEK MEK PKA->MEK Less Inhibition ERK ERK MEK->ERK Phosphorylates pERK_nuc pERK ERK->pERK_nuc Translocates CREB CREB pERK_nuc->CREB Phosphorylates Gene_Tx Gene Transcription (e.g., c-Fos) CREB->Gene_Tx Activates

Caption: Inferred MoA: A Gi-coupled GPCR signaling pathway.

This model posits that the (S)-2-(Piperazin-2-yl)ethanol analogue acts as an agonist at a Gαᵢ-coupled receptor. This binding event inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[16] This, in turn, modulates downstream kinase cascades like the MAPK/ERK pathway, culminating in changes to gene transcription that underlie the compound's ultimate physiological effect.[11][20]

In Vivo Validation: From Cell to System

The final and most critical phase of MoA validation is to demonstrate that the mechanism holds true in a living system. In vivo microdialysis is a powerful technique for this purpose, particularly for CNS-active compounds.[24]

Featured Technique: In Vivo Microdialysis

This technique involves implanting a semi-permeable probe into a specific brain region of a freely moving animal (e.g., a rat) to sample neurotransmitter levels in the extracellular fluid.[25][26]

Causality: If the inferred MoA is correct (e.g., agonism at a dopamine autoreceptor), systemic administration of the compound should produce a measurable change in the levels of dopamine and its metabolites in the target brain region (e.g., the striatum or prefrontal cortex).[24][27]

Methodology:

  • Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest in an anesthetized animal and allow for recovery.

  • Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

  • Baseline Collection: Collect several baseline samples to establish stable neurotransmitter levels.

  • Compound Administration: Administer the (S)-2-(Piperazin-2-yl)ethanol analogue (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Analysis: Analyze the samples for neurotransmitter content using a highly sensitive method like HPLC with electrochemical detection (HPLC-EC).[27]

  • Data Interpretation: A change in neurotransmitter levels that is consistent with the in vitro pharmacology (e.g., a decrease in dopamine release for a D2 autoreceptor agonist) provides strong in vivo evidence for the MoA.

Conclusion and Future Directions

The process of inferring a mechanism of action is a cornerstone of modern drug discovery. For novel chemical series like (S)-2-(Piperazin-2-yl)ethanol analogues, a systematic approach combining unbiased target identification, rigorous in vitro pharmacological profiling, and detailed cellular pathway analysis is essential. The evidence must then be synthesized into a coherent model and ultimately validated in a relevant in vivo system. The methodologies described in this guide provide a robust, self-validating framework for researchers to confidently elucidate the MoA of their lead compounds, paving the way for successful clinical development. Future work should focus on exploring potential biased agonism or allosteric modulation, which can offer opportunities to fine-tune therapeutic effects and minimize side effects.[28]

References

  • Piperazine - YouTube. (2014).
  • Piperazine - chemeurope.com. (n.d.).
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. (n.d.).
  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PubMed Central. (2019).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.).
  • ERK/MAPK signalling pathway and tumorigenesis - PMC - PubMed Central. (n.d.).
  • Structure, function and drug discovery of GPCR signaling - PMC - PubMed Central. (2023).
  • Cell preparation: a key step for successful cAMP assays. - Revvity. (2024).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023).
  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling | Analytical Chemistry. (n.d.).
  • Translational Pharmacology and Biomarkers: Unlocking GPCR Drug Discovery - Evotec. (2026).
  • cAMP-Glo™ Assay Protocol - Promega Korea. (n.d.).
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (n.d.).
  • Radioligand binding methods: practical guide and tips - PubMed. (n.d.).
  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in - PubMed Central - NIH. (n.d.).
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  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (n.d.).
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. (2025).
  • G Protein-Coupled Receptors: A Century of Research and Discovery. (2024).
  • MAPK-ERK Pathway - MDPI. (2023).
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (2024).
  • Principles of commonly used cAMP assays. (A) A colorimetric competitive... - ResearchGate. (n.d.).
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024).
  • Microdialysis and Neurotransmitter Analysis - Amuza Inc. (2021).
  • GPCRs: the pathway to discovery. - Revvity. (n.d.).
  • MAPK Cell Signaling Pathway | Thermo Fisher Scientific - ES. (n.d.).
  • (PDF) The detection of MAPK signaling - ResearchGate. (2025).
  • Radioligand Binding Assay | Gifford Bioscience. (n.d.).
  • G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - MDPI. (n.d.).
  • Target Identification and Validation (Small Molecules) - UCL. (n.d.).
  • In vivo measurements of neurotransmitters by microdialysis sampling - PubMed. (2006).
  • cAMP Accumulation Assay - Creative BioMart. (n.d.).
  • Making the Most of Microdialysis for Neurotransmitter Analysis - News-Medical. (2019).
  • cAMP Assay to measure Odorant Receptor Activation | Protocol Preview - YouTube. (2022).
  • Methods for analyzing MAPK cascades - PMC - NIH. (n.d.).
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. (2004).
  • Radiometric Ligand-Binding Assays | Revvity. (n.d.).

Sources

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride material safety data sheet (MSDS)

[1][2]

Document Control:

  • Topic: Material Safety & Technical Handling Protocol

  • CAS Registry Number: 1246651-15-9 (Specific (S)-2HCl salt)[1][2][3][4]

  • Applicable For: Medicinal Chemistry, Process Development, API Synthesis[2]

  • Revision: 1.0 (Scientific Advisory)

Chemical Identity & Strategic Importance[1][2][5]

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride is a high-value chiral building block, predominantly utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structural value lies in the C2-chiral center , which often dictates the binding affinity and selectivity of the final drug candidate.[2]

Unlike its free-base counterpart, the dihydrochloride salt is the preferred form for storage and transport due to enhanced oxidative stability.[2] However, this salt form introduces specific handling challenges—namely, significant hygroscopicity and acidity —that require rigorous protocol adherence to maintain enantiomeric excess (ee%) and stoichiometric accuracy.

Substance Identification Table
ParameterSpecification
Chemical Name (S)-2-(Piperazin-2-yl)ethanol dihydrochloride
Synonyms (S)-2-(2-Hydroxyethyl)piperazine 2HCl; (S)-2-Piperazineethanol dihydrochloride
CAS Number 1246651-15-9 (Specific); 103641-60-3 (Free Base equivalent)
Molecular Formula C₆H₁₄N₂O[1][2][3][4][5][6][7] · 2HCl
Molecular Weight 203.11 g/mol
Chirality (S)-Enantiomer
Physical State White to off-white crystalline solid

GHS Hazard Assessment & Toxicology

Senior Scientist Note: Do not underestimate this compound based on its simple structure. As a piperazine dihydrochloride, it exhibits the corrosive potential of hydrochloric acid upon contact with moisture (mucous membranes) and the sensitizing potential inherent to the piperazine motif.[1][2]

Hazard Classification (GHS)

Based on Structure-Activity Relationship (SAR) with analogous piperazine salts:

  • Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.[1][2]

  • Serious Eye Damage: Category 1 (H318).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory irritation.[1][2]

Mechanism of Toxicity[2]
  • Acidity: Upon contact with physiological fluids (tears, sweat, lung surfactant), the dihydrochloride moiety dissociates, locally lowering pH and causing immediate coagulative necrosis of tissues.

  • Sensitization: Piperazine rings are known haptens.[1] Repeated inhalation of dust may induce respiratory sensitization (asthma-like symptoms), although this is less common in the salt form than the volatile free base.[1][2]

Critical Handling Protocols (The "Why" and "How")

A. Hygroscopicity Management (Stoichiometric Integrity)

The dihydrochloride salt is hygroscopic .[1] It will absorb atmospheric moisture, altering its effective molecular weight.

  • The Risk: If you weigh 203 mg of "wet" salt, you may only be adding 0.9 equivalents of the amine, leading to incomplete conversion in your subsequent coupling reaction.

  • The Protocol:

    • Store in a desiccator charged with P₂O₅ or active silica gel.[1]

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.[1]

    • Weighing: Use the "Weigh by Difference" method in a capped vial, or weigh inside a nitrogen-purged glove bag if the humidity is >60%.

B. Neutralization & Free-Basing (In-Situ)

In most nucleophilic substitutions (e.g., SNAr or Amide Coupling), the salt must be neutralized.[1][2]

  • Protocol: Do not perform an aqueous extraction to free-base this compound if possible, as the polar ethanol tail makes it water-soluble, leading to yield loss.[1][2]

  • Recommended Method: Use an in situ organic base scavenge.[1]

    • Suspend the 2HCl salt in the reaction solvent (DCM, DMF, or THF).

    • Add 3.0 - 3.5 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA.[1][2]

    • Observation: The mixture will likely become homogeneous or change suspension texture as the organic-soluble free base is liberated and amine-HCl salts precipitate.[1][2]

Emergency Response & Safety Visualization

The following diagram outlines the immediate decision logic for exposure incidents, prioritizing the neutralization of the acidic salt.

SafetyResponseStartExposure IncidentTypeIdentify Contact TypeStart->TypeSkinSkin Contact(Acidic Burn Risk)Type->SkinEyeEye Contact(Corrosive Risk)Type->EyeInhaleInhalation(Dust/Sensitization)Type->InhaleAction_Skin1. Brush off dry powder (Do not wet first)2. Rinse water >15 min3. Apply weak base (Bicarb) if protocol permitsSkin->Action_SkinAction_Eye1. Do NOT rub2. Flush eyewash >15 min3. Hold eyelids openEye->Action_EyeAction_Inhale1. Move to fresh air2. Oxygen if breathing difficult3. Monitor for delayed edemaInhale->Action_InhaleMedicalSeek Medical Attention(Bring SDS/CAS 1246651-15-9)Action_Skin->MedicalAction_Eye->MedicalAction_Inhale->Medical

Figure 1: Emergency Response Logic Flow.[1][2] Note the specific instruction to brush off dry powder before wetting skin to prevent exothermic hydration burns.[2]

Analytical Quality Control (QC)[1][2]

Verifying the identity and purity of this chiral salt is critical before committing it to expensive GMP steps.

Analytical Workflow
  • Chiral HPLC:

    • Column: Chiralpak AD-H or IC (immobilized polysaccharide).[1][2]

    • Mobile Phase: Hexane/IPA/Diethylamine (DEA).[1] Note: DEA is required to sharpen the peak of the basic amine.[2]

    • Target: >98% ee.

  • ¹H-NMR (D₂O):

    • The 2HCl salt is readily soluble in D₂O.

    • Key Diagnostic: Look for the integration of the piperazine ring protons (shifted downfield due to protonation) relative to the ethanol side chain.[2]

  • Chloride Content Titration:

    • Silver Nitrate (AgNO₃) titration to confirm the di-hydrochloride stoichiometry (ensure it is not a mono-salt or wet).[1][2]

QC_WorkflowSampleRaw Material(S)-2-(Piperazin-2-yl)ethanol 2HClSolubilitySolubility Check(D2O vs DMSO)Sample->SolubilityNMR1H-NMR (D2O)Confirm Structure & Salt RatioSolubility->NMRSolubleChiralChiral HPLC(Derivatization may be req.)Solubility->ChiralFree-base prepDecisionRelease for Synthesis?NMR->DecisionChiral->Decision

Figure 2: Quality Control Decision Tree ensuring enantiomeric purity and salt stoichiometry.

Storage and Disposal

  • Storage:

    • Temperature: 2-8°C (Refrigerated).

    • Atmosphere: Inert gas (Argon/Nitrogen) preferred.[1]

    • Container: Tightly sealed glass or HDPE with secondary containment.[1]

  • Disposal:

    • Dissolve in a combustible solvent (if possible) or mix with vermiculite.[1]

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl gas and NOx).[1]

    • Never dispose of down the drain; piperazine derivatives can be aquatic toxins.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11660233, (S)-2-(Piperazin-2-yl)ethanol dihydrochloride. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Piperazine derivatives and hazard classifications. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Methodological & Application

Application Note & Protocol: Selective N-Boc Protection of Piperazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Mono-Boc Piperazine Scaffolds

Piperazine-2-carboxylic acid is a bifunctional heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development.[1] Its rigid, chiral structure is a privileged scaffold found in numerous biologically active molecules. However, the presence of two secondary amine groups presents a significant challenge in synthetic chemistry: the potential for non-selective reactions, leading to mixtures of mono- and di-substituted products.[2]

To achieve regioselective functionalization, a protection strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting one of the piperazine nitrogens.[3][4] The Boc group is stable under a wide range of basic and nucleophilic conditions but can be readily removed under mild acidic conditions, providing the necessary orthogonality for multi-step synthesis.[5][6]

This guide provides a detailed protocol for the selective N-Boc protection of piperazine-2-carboxylic acid, focusing on the synthesis of 4-Boc-piperazine-2-carboxylic acid. We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, and discuss key parameters for process optimization and troubleshooting.

Reaction Mechanism and Scientific Principles

The N-Boc protection of an amine is achieved through its reaction with di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride.[7][8] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Breakdown:

  • Activation of the Amine: The reaction is typically conducted in the presence of a base (e.g., NaOH, Triethylamine). The base deprotonates the ammonium salt of the amino acid or enhances the nucleophilicity of the free amine, making it more reactive towards the electrophilic carbonyl carbon of the Boc anhydride.[9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperazine ring attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms an unstable tetrahedral intermediate.[9][10]

  • Intermediate Collapse: The tetrahedral intermediate collapses, leading to the formation of the N-Boc protected piperazine. This step releases a tert-butyl carbonate anion as a leaving group.[10]

  • Byproduct Formation: The tert-butyl carbonate anion is unstable and subsequently breaks down into gaseous carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide anion is then protonated by the protonated amine or solvent, yielding tert-butanol.[9][10] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[9]

Boc_Protection_Mechanism Figure 1: Reaction Mechanism of N-Boc Protection cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products & Byproducts Piperazine Piperazine-2-COOH (Amine Nucleophile) Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral 1. Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Tetrahedral BocPiperazine N-Boc-Piperazine-2-COOH Tetrahedral->BocPiperazine 2. Intermediate Collapse Byproducts tert-Butanol + CO₂ Tetrahedral->Byproducts 3. Decomposition of Leaving Group

Achieving Regioselectivity:

Piperazine-2-carboxylic acid possesses two nitrogen atoms, N1 and N4. The N1 nitrogen is adjacent to the electron-withdrawing carboxylic acid group, which significantly reduces its basicity and nucleophilicity compared to the N4 nitrogen. This inherent electronic difference is the key to achieving selective mono-protection at the N4 position under controlled reaction conditions.

Detailed Experimental Protocol

This protocol details the synthesis of 4-Boc-piperazine-2-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
Piperazine-2-carboxylic acid≥97%Sigma-Aldrich128019-59-0Starting material.
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich24424-99-5Boc protecting agent.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific1310-73-2Base for the reaction.
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich123-91-1Reaction solvent.
Deionized Water (H₂O)High Purity-7732-18-5Co-solvent and for work-up.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Extraction solvent.
Hydrochloric Acid (HCl)1 M solutionVWR7647-01-0For pH adjustment during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentSigma-Aldrich7757-82-6Drying agent.
TLC PlatesSilica Gel 60 F₂₅₄Merck-For reaction monitoring.
Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Ice bath

  • Magnetic stir plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for N-Boc Protection A 1. Dissolution Dissolve Piperazine-2-COOH in Dioxane/Aq. NaOH B 2. Reaction Cool to 0°C Add Boc₂O solution A->B C 3. Stirring Warm to RT Stir for 12-18h B->C D 4. Quenching & pH Adjust Remove Dioxane Adjust pH to ~3 with HCl C->D E 5. Extraction Extract with Ethyl Acetate D->E F 6. Drying & Concentration Dry organic layer (Na₂SO₄) Concentrate in vacuo E->F G 7. Purification Recrystallize or perform column chromatography F->G H 8. Final Product 4-Boc-piperazine-2-carboxylic acid G->H

Step-by-Step Procedure
  • Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve piperazine-2-carboxylic acid (e.g., 5.0 g, 38.4 mmol) in a mixture of 1,4-dioxane (50 mL) and 1 M aqueous sodium hydroxide solution (40 mL, 40.0 mmol). Stir the mixture at room temperature until a clear solution is obtained.

    • Causality Insight: Using a mixed aqueous-organic solvent system (dioxane/water) ensures the solubility of both the polar starting material and the less polar Boc anhydride. The NaOH acts as a base to deprotonate the carboxylic acid and the piperazinium salt, generating the more nucleophilic free amine at the N4 position.[5]

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve di-tert-butyl dicarbonate (9.2 g, 42.2 mmol, 1.1 equivalents) in 1,4-dioxane (20 mL). Add this solution dropwise to the stirred piperazine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Insight: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and to minimize the formation of the di-protected byproduct. Using a slight excess (1.1 eq) of Boc₂O ensures complete consumption of the starting material.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is Dichloromethane:Methanol (9:1). The product should have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and pH Adjustment: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane. Add 50 mL of deionized water to the remaining aqueous residue. Cool the solution in an ice bath and carefully acidify to pH ~3 by adding 1 M HCl dropwise.

    • Causality Insight: Acidification serves two purposes: it protonates any unreacted piperazine-2-carboxylic acid, making it highly water-soluble, and it protonates the desired product's carboxyl group, preparing it for extraction into an organic solvent.

  • Extraction: Transfer the acidified aqueous solution to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Causality Insight: Ethyl acetate is a suitable solvent for extracting the moderately polar Boc-protected product while leaving the highly polar, protonated starting material and inorganic salts in the aqueous phase.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is typically a white to off-white solid.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Process Optimization and Troubleshooting

ParameterRecommendationRationale & Troubleshooting
Base NaOH is effective. Triethylamine (TEA) in an anhydrous solvent like DCM can also be used.The choice of base and solvent is coupled. For aqueous systems, an inorganic base like NaOH is preferred. For anhydrous systems, an organic base like TEA is suitable. If the reaction is sluggish, a stronger, non-nucleophilic base or a catalytic amount of DMAP can be considered.[6][11]
Temperature 0 °C for addition, then room temperature.Low initial temperature minimizes side reactions. If no reaction occurs at room temperature, gentle heating (40-50 °C) can be attempted, but this increases the risk of di-protection.
Equivalents 1.05 - 1.2 eq. of Boc₂O.Using more than 1.5 equivalents significantly increases the risk of forming the di-Boc byproduct. If di-protection is observed, reduce the equivalents of Boc₂O and ensure slow, controlled addition at 0 °C.
Work-up pH ~3A pH that is too low (<2) may risk partial cleavage of the acid-labile Boc group. A pH that is too high (>5) will result in poor extraction efficiency as the product remains in the deprotonated, more water-soluble carboxylate form.

Characterization

The identity and purity of the final product, 1-tert-butyl 4-(carboxy)piperazine-2-carboxylate, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the Boc group (a characteristic singlet at ~1.4 ppm integrating to 9H) and the piperazine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₈N₂O₄, MW: 230.26 g/mol ).[1]

  • Melting Point: To assess the purity of the crystalline solid.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Di-tert-butyl dicarbonate can be an irritant. Avoid inhalation and contact with skin.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care.

  • Handle sodium hydroxide and hydrochloric acid with caution as they are corrosive.

References

  • CN108033931B.Synthesis method of N-Boc piperazine.
  • CN108033931A.A kind of synthetic method of N-Boc piperazines.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Proprep. (2024-01-31). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Available at: [Link]

  • ChemBK. PIPERAZINE-2-CARBOXYLIC ACID, N1-BOC PROTECTED, N4-CBZ PROTECTED. Available at: [Link]

  • Aidic. Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • PubMed Central. (2020-05-06). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • RSC Publishing. (2013-07-17). Dual protection of amino functions involving Boc. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Organic Syntheses Procedure. DI-tert-BUTYL DICARBONATE. Available at: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of Piperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of piperazine-containing compounds. Piperazine and its derivatives are crucial building blocks in numerous active pharmaceutical ingredients (APIs). Ensuring their purity is paramount for the safety and efficacy of the final drug product. This document provides a detailed rationale for methodological choices, a step-by-step analytical protocol, and a complete validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] The methodologies described herein are designed to be directly applicable or easily adaptable by researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Challenge of Piperazine Compounds

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[6] This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of drugs, from antihistamines to antipsychotics.[7][8] The purity of piperazine-based APIs is a critical quality attribute, as impurities can arise from the synthetic route or degradation upon storage.[9][10]

The primary analytical challenges in developing an HPLC method for piperazine compounds stem from their physicochemical properties. Piperazine itself is a hydrophilic, basic compound that exhibits poor retention on traditional reversed-phase columns like C18.[11][12] Furthermore, the core piperazine structure lacks a significant chromophore, making detection by UV spectrophotometry at standard wavelengths difficult and often necessitating derivatization or the use of alternative detection techniques.[11][13][14]

This guide addresses these challenges by presenting a method development strategy that leverages a mixed-mode stationary phase and a universal detector, ensuring robust retention and sensitive detection. The subsequent validation protocol establishes the method's suitability for its intended purpose: the accurate and precise quantification of piperazine compound purity and the detection of any potential impurities or degradants.[15][16][17]

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is an iterative process of selecting and optimizing chromatographic parameters. Our goal is to achieve adequate resolution between the main piperazine compound and its potential impurities with good peak shape and a reasonable run time.

Analyte Considerations
  • Structure: Piperazine is a small, polar, and basic molecule. Its derivatives, while varying in complexity, often retain this fundamental basic character due to the presence of the nitrogen atoms.

  • pKa: The two secondary amines in the piperazine ring have pKa values of approximately 5.6 and 9.8. This means the charge state of the molecule is highly dependent on the pH of the mobile phase. At acidic pH, the piperazine moiety will be protonated and carry a positive charge.

  • UV Absorbance: The lack of a strong chromophore in the parent piperazine molecule means that direct UV detection is often not feasible for trace-level impurity analysis.[11][14] While some derivatives may have UV-active functional groups, a universal detection method is preferable for a platform approach.

Column Selection: Embracing Mixed-Mode Chromatography

Given the hydrophilic and basic nature of piperazine compounds, a standard C18 column often fails to provide adequate retention.[11][12] To overcome this, we selected a mixed-mode stationary phase that incorporates both reversed-phase and ion-exchange retention mechanisms. A column with both C18 chains and embedded cation-exchange functionalities is ideal.

  • Causality: The C18 chains provide reversed-phase retention for any hydrophobic portions of the piperazine derivatives. The cation-exchange groups, which are negatively charged, interact with the positively charged piperazine ring (at acidic pH), providing strong retention for these otherwise poorly retained compounds. This dual retention mechanism offers superior selectivity and peak shape compared to traditional reversed-phase or ion-pairing chromatography.

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired separation.

  • Aqueous Phase: A buffer is necessary to control the pH and ensure consistent ionization of the piperazine compounds. An acidic pH (e.g., pH 3.0) is chosen to ensure the piperazine nitrogens are protonated, facilitating the cation-exchange interaction with the stationary phase. A buffer like ammonium formate is an excellent choice as it is volatile and compatible with mass spectrometry (MS) detectors.

  • Organic Modifier: Acetonitrile is a common and effective organic modifier for reversed-phase separations. A gradient elution, starting with a low percentage of acetonitrile and gradually increasing, will be employed to elute compounds with varying polarities and ensure that any more hydrophobic impurities are eluted from the column.

  • Rationale: The gradient allows for the elution of the polar piperazine active ingredient early in the chromatogram, while providing sufficient organic strength to elute any less polar, more retained impurities, leading to a comprehensive purity profile within a reasonable analysis time.

Detection Method: The Case for Charged Aerosol Detection (CAD)

To overcome the challenge of poor UV absorbance, a universal detector is the most robust choice.[11] While derivatization to add a chromophore is an option, it introduces an extra step and potential for variability.[13][14] Charged Aerosol Detection (CAD) is an excellent alternative.

  • Mechanism: CAD nebulizes the column eluent, and the resulting aerosol particles are charged. The detector then measures this charge, which is proportional to the mass of the non-volatile analyte present. This provides a near-uniform response for non-volatile compounds, irrespective of their chemical structure.

  • Advantage: This makes CAD ideal for purity analysis where the identity and structure of all potential impurities may not be known, and for compounds that lack a UV chromophore.

Experimental Protocol: Purity Analysis of a Generic Piperazine Derivative

This section provides a detailed, step-by-step protocol for the analysis.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a quaternary pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD).

  • Column: A mixed-mode C18/cation-exchange column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Reagents: HPLC-grade acetonitrile, ammonium formate, and formic acid. High-purity water (18.2 MΩ·cm).

  • Reference Standard: A well-characterized reference standard of the piperazine compound of interest.

  • Sample: The test sample of the piperazine compound.

Chromatographic Conditions

A summary of the final optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Mixed-Mode C18/Cation-Exchange, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-20 min: 5-60% B; 20-22 min: 60% B; 22-23 min: 60-5% B; 23-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)
Sample and Standard Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the piperazine compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the piperazine compound test sample and prepare as described for the Standard Solution.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is done by injecting the Standard Solution in replicate (n=6).

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

These criteria are based on general expectations outlined in the United States Pharmacopeia (USP) General Chapter <621>.[18][19][20][21][22]

Analysis and Calculation
  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform the system suitability injections.

  • Inject the Standard Solution and the Sample Solution.

  • Calculate the percentage of any impurity in the Sample Solution using the following formula (assuming the response factor of the impurity is the same as the active ingredient):

    % Impurity = (Area_impurity / Total Area of all peaks) x 100

Method Validation Protocol: A Self-Validating System

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][16][17] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.

  • Protocol:

    • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 4 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze the stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The method is considered specific if the main peak is spectrally pure (if using a DAD for peak purity analysis in parallel) and there is adequate resolution between the main peak and any degradation products formed.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of the piperazine reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., LOQ, 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Analysis: Inject each concentration in triplicate. Plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)
  • Protocol: Spike a placebo (if a formulation) or a known sample with the piperazine active ingredient at three concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six separate preparations of the same sample on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The %RSD of the purity values should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

    • Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve from the linearity experiment.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be experimentally verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness
  • Protocol: Intentionally make small variations to the method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25°C and 35°C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).

  • Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not significantly change.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development Analyte_Properties Define Analyte Properties (Polarity, pKa, UV) Column_Selection Column Selection (Mixed-Mode) Analyte_Properties->Column_Selection Hydrophilic, Basic Detector_Selection Detector Selection (CAD) Analyte_Properties->Detector_Selection No Chromophore Mobile_Phase_Opt Mobile Phase Optimization (pH, Gradient) Column_Selection->Mobile_Phase_Opt Control Retention Final_Method Optimized Method Mobile_Phase_Opt->Final_Method Detector_Selection->Final_Method

Caption: Workflow for HPLC method development for piperazine compounds.

Validation_Protocol cluster_params Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Forced Degradation Validation->Specificity Linearity Linearity & Range r² ≥ 0.999 Validation->Linearity Accuracy Accuracy 98-102% Recovery Validation->Accuracy Precision Precision Repeatability & Intermediate Precision Validation->Precision LOD_LOQ LOD & LOQ Signal-to-Noise Validation->LOD_LOQ Robustness Robustness Deliberate Variation Validation->Robustness

Caption: Key parameters for HPLC method validation as per ICH Q2.

Conclusion

This application note details a systematic and scientifically sound approach to developing and validating a stability-indicating HPLC method for the purity analysis of piperazine compounds. By understanding the inherent analytical challenges posed by these molecules and making rational choices in column chemistry, mobile phase composition, and detection technology, a robust and reliable method can be established. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment, ultimately contributing to the quality and safety of medicines.

References

  • ACS Omega. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Taylor & Francis Online. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Method Development & Validation (Stability-Indicating). (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • Pharmaffiliates. (n.d.). Piperazine-impurities.
  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2025, August 6). Stability Indicating HPLC Method Development: A Review.
  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • USP. (n.d.). <621> CHROMATOGRAPHY.
  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • ICH. (n.d.). Quality Guidelines.
  • Scribd. (n.d.). USP-NF 621 Chromatography.

Sources

Experimental design for forced degradation studies of a hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Title: Experimental Design for Forced Degradation Studies of a Hydrochloride Salt

Audience: Researchers, scientists, and drug development professionals.

Abstract

Forced degradation, or stress testing, is a critical component of the drug development process, providing foundational insights into the intrinsic stability of an active pharmaceutical ingredient (API).[1][2] This application note presents a detailed guide for designing and executing forced degradation studies specifically for a hydrochloride (HCl) salt of a new chemical entity. The protocols herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) and Q1B.[3][4][5][6][7] The primary objective is to generate potential degradation products to facilitate the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[1][8][9] We provide scientifically grounded, step-by-step protocols for hydrolysis, oxidation, thermal, and photolytic stress conditions, explain the rationale behind experimental choices, and discuss the interpretation of results, including peak purity and mass balance assessments.

Introduction: The Rationale of Stress Testing for Hydrochloride Salts

Forced degradation studies deliberately subject an API to conditions more severe than accelerated stability testing to identify likely degradation products and understand degradation pathways.[2][8][10] This process is fundamental to developing and validating a stability-indicating method (SIM), which must be capable of accurately measuring the API in the presence of its impurities and degradants.[9][11]

For hydrochloride salts, specific considerations are warranted. As salts of a strong acid (HCl) and often a weak base (the API), their aqueous solutions can be acidic.[12] This inherent acidity can influence the hydrolysis pathway, potentially catalyzing degradation.[12] Furthermore, the presence of the chloride ion may affect certain degradation reactions. Thermal stress can sometimes lead to the loss of HCl gas, a phenomenon that must be monitored.[13][14][15] The goal of a forced degradation study is not to mimic real-world storage conditions but to generate a representative set of degradation products to challenge the analytical method.[11] A target degradation of 5-20% is generally considered optimal, as it provides sufficient quantities of degradants for detection and characterization without destroying the molecule entirely.[3][11]

Overall Experimental Strategy

The design of a forced degradation study is a systematic process. It begins with subjecting the API to a range of stress conditions, followed by analysis to determine the extent of degradation and the chromatographic suitability of the generated samples.

G cluster_prep Phase 1: Preparation & Stressing cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation API API (HCl Salt) Prep Prepare Stock Solution (e.g., 1 mg/mL in appropriate solvent) API->Prep Stress Apply Stress Conditions (Hydrolytic, Oxidative, Thermal, Photolytic) Prep->Stress Control Prepare Control Sample (Unstressed) Prep->Control Neutralize Neutralize/Quench Reaction (if applicable) Stress->Neutralize Dilute Dilute to Target Concentration Control->Dilute Neutralize->Dilute HPLC Analyze via HPLC-PDA/MS Dilute->HPLC Degradation Assess % Degradation HPLC->Degradation Purity Evaluate Peak Purity Degradation->Purity MassBalance Calculate Mass Balance Purity->MassBalance Report Identify Degradation Pathways MassBalance->Report G cluster_hydrolysis Hydrolysis Workflow start Prepare 1 mg/mL API Stock acid Add 0.1 M HCl Incubate @ 60°C start->acid base Add 0.1 M NaOH Incubate @ RT start->base neutral Add Water Incubate @ 60°C start->neutral sample_acid Sample & Neutralize acid->sample_acid sample_base Sample & Neutralize base->sample_base sample_neutral Sample neutral->sample_neutral analyze Dilute & Analyze via HPLC sample_acid->analyze sample_base->analyze sample_neutral->analyze

Figure 2: Protocol for hydrolytic stress testing.

Oxidative Degradation Protocol

Oxidation is a prevalent degradation mechanism, often involving electron-rich moieties like amines, sulfides, or phenols. [2][16]Hydrogen peroxide (H₂O₂) is a commonly used oxidant for these studies. [2] Materials:

  • API Hydrochloride Salt

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC-grade Water or other suitable solvent

Procedure:

  • Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Add a sufficient volume of 3% H₂O₂. The final concentration of H₂O₂ may need to be optimized.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at various time points (e.g., 2, 6, 24 hours).

  • Dilute with mobile phase and analyze immediately.

  • Rationale: The reaction is typically conducted at room temperature to avoid thermal degradation of the peroxide or the API. [2]The concentration of H₂O₂ can be adjusted (from 0.1% to 3%) to achieve the desired level of degradation. [2][17]

Thermal Degradation Protocol

Thermal stress testing evaluates the stability of the API in its solid form at elevated temperatures, with and without humidity. This is crucial for determining appropriate storage and shipping conditions.

Materials:

  • API Hydrochloride Salt (solid powder)

  • Shallow, open glass dishes

  • Temperature- and humidity-controlled stability chambers

Procedure:

  • Dry Heat:

    • Place a thin layer (approx. 2-5 mg) of the solid API in an open glass dish.

    • Place the dish in a stability chamber set to 70°C.

    • At specified time points (e.g., 1, 3, 7 days), remove a sample.

    • Prepare a solution at the target analytical concentration and analyze by HPLC.

    • Rationale: High temperature accelerates solid-state reactions like decomposition or rearrangement. [16]For an HCl salt, this can also test for the potential loss of HCl gas. [13]

  • Humidity:

    • Perform the same procedure as dry heat, but in a chamber set to a specific relative humidity, such as 60°C / 75% RH.

    • Rationale: The presence of moisture can significantly accelerate degradation by facilitating hydrolysis or by acting as a medium for reactive impurities. For hygroscopic salts, this test is particularly important. [18]

Photostability Protocol

Photostability testing is governed by ICH Q1B and is essential for determining if the API or drug product requires light-resistant packaging. [6][19] Materials:

  • API Hydrochloride Salt (solid and in solution)

  • Chemically inert, transparent containers (e.g., quartz vials)

  • Dark control samples wrapped in aluminum foil

  • Calibrated photostability chamber compliant with ICH Q1B

Procedure:

  • Sample Preparation:

    • Place a thin layer of solid API in a transparent container.

    • Prepare a solution of the API (e.g., 1 mg/mL) in a transparent container.

    • Prepare identical "dark control" samples by wrapping the containers completely in aluminum foil.

  • Exposure:

    • Place both the exposed and dark control samples in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. [8]3. Analysis:

    • After exposure, prepare all samples (exposed and dark controls) for analysis.

    • Analyze by HPLC and compare the chromatograms.

    • Rationale: The dark control is crucial to differentiate between degradation caused by light and degradation caused by thermal effects from the light source. Any degradants observed in the exposed sample but not in the dark control are considered photolytic degradants. [20]

Analytical Methodology and Data Interpretation

The cornerstone of a forced degradation study is a robust analytical method, typically a stability-indicating HPLC method coupled with a Photodiode Array (PDA) detector and often a Mass Spectrometer (MS). [1][2][21] Key Evaluation Criteria:

  • Specificity: The method must demonstrate the ability to separate the main API peak from all generated degradation products.

  • Peak Purity: A PDA detector is used to assess peak purity. The UV spectra across the main peak should be consistent, indicating no co-eluting impurities.

  • Mass Balance: This is a critical self-validating aspect of the protocol. The sum of the assay of the API and the levels of all degradation products should ideally be close to 100% of the initial value. [11]A significant deviation from 100% may suggest that some degradants are not being detected (e.g., they are non-chromophoric or volatile) or have a different response factor. [11]

G box box start Analyze Stressed Sample via HPLC-PDA/MS check_degradation Is Degradation 5-20%? start->check_degradation adjust_conditions Adjust Stress Conditions (Time, Temp, Conc.) check_degradation->adjust_conditions No check_separation Are All Peaks Resolved? check_degradation->check_separation Yes adjust_conditions->start optimize_hplc Optimize HPLC Method (Gradient, Column, pH) check_separation->optimize_hplc No check_purity Is Main Peak Spectrally Pure? check_separation->check_purity Yes optimize_hplc->start investigate_coelution Investigate Co-elution (Modify Method, Use MS) check_purity->investigate_coelution No check_mass_balance Is Mass Balance ~98-102%? check_purity->check_mass_balance Yes investigate_coelution->optimize_hplc investigate_mass_balance Investigate Missing Mass (Response Factor, Volatiles) check_mass_balance->investigate_mass_balance No end Method is Stability-Indicating. Proceed to Validation. check_mass_balance->end Yes investigate_mass_balance->end

Figure 3: Decision tree for evaluating forced degradation results.

Conclusion

A well-designed forced degradation study is indispensable in pharmaceutical development. It provides crucial information about a molecule's stability, informs formulation and packaging decisions, and is a regulatory prerequisite for validating a stability-indicating method. [10][16]For hydrochloride salts, careful consideration of pH effects and solid-state behavior is essential. The protocols and strategies outlined in this note provide a robust framework for researchers to systematically investigate the degradation pathways of their API, ensuring the development of a safe, effective, and stable drug product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026). Pharmacentral. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharmacentral. Retrieved from [Link]

  • Nagpal, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability - Pharmaguideline. (n.d.). Scribd. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Retrieved from [Link]

  • Klick, S., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-19. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Chandramore, V. & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Bioscience Biotechnology Research Asia. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved from [Link]

  • Claassen, J., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Retrieved from [Link]

  • Thermal decomposition studies on magnesium hydroxychlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA. Retrieved from [Link]

  • The Influence of Mg on the High-Temperature Chloride Salt Corrosion Behavior of High-Aluminum 310S. (2024). MDPI. Retrieved from [Link]

  • Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. Retrieved from [Link]

  • Stability of drugs and medicines Hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Retrieved from [Link]

  • Molten chloride salts for high-temperature thermal energy storage: Continuous electrolytic salt purification with two Mg-electrodes. (2021). ResearchGate. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Poor Peak Shape in HPLC of Piperazine Analytes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting challenging separations of piperazine and related basic analytes by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter issues with poor peak shape, such as tailing and broadening, which can compromise the accuracy and reproducibility of their analytical methods. Here, we delve into the root causes of these chromatographic problems and provide systematic, field-proven solutions to achieve sharp, symmetrical peaks.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the analysis of piperazine analytes:

Q1: Why do my piperazine peaks show significant tailing in reverse-phase HPLC?

Peak tailing for basic compounds like piperazine is most commonly caused by secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[1][2] These silanol groups (Si-OH) are acidic and can become ionized (Si-O-), particularly at mid-range pH values.[2][3] The positively charged piperazine analytes can then interact with these negatively charged silanol sites through ion exchange, leading to a mixed-mode retention mechanism that results in tailing peaks.[1][4]

Q2: What is the quickest way to improve the peak shape of my piperazine analyte?

A rapid approach to improve peak shape is to adjust the mobile phase pH. By lowering the pH of the mobile phase to around 3 or below, the residual silanol groups become protonated (Si-OH) and are no longer ionized.[5] This minimizes the undesirable ionic interactions with the basic piperazine analytes, leading to more symmetrical peaks.[5][6]

Q3: Are there specific types of HPLC columns that are better suited for piperazine analysis?

Yes, modern HPLC columns are designed to minimize silanol interactions. Look for columns that are described as "end-capped" or are made with high-purity, "Type B" silica.[5][7] End-capping chemically derivatizes the majority of residual silanol groups, effectively shielding them from interaction with analytes.[7] Alternatively, columns with polar-embedded phases can provide additional shielding for basic compounds.[7]

Q4: Can I add something to my mobile phase to reduce peak tailing?

Absolutely. Mobile phase additives are a powerful tool. For basic analytes like piperazine, adding a small amount of a competing base, such as triethylamine (TEA), can saturate the active silanol sites and significantly improve peak shape.[5] Another strategy is to use ion-pairing agents, which form a neutral complex with the analyte, thereby improving its retention and peak symmetry on a reverse-phase column.[8][9]

Q5: My peak shape is still poor even after trying the above. What else could be the issue?

If you've addressed the common chemical causes, consider other potential issues such as column overload, where too much sample is injected, or extra-column effects, which can be caused by using tubing with a large internal diameter or having poorly made connections.[10][11][12] Additionally, ensure your sample is fully dissolved in the mobile phase to prevent peak distortion.[10] A blocked column frit can also lead to peak splitting or broadening.[10]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape for piperazine analytes.

The Root Cause: Unwanted Silanol Interactions

The primary challenge in analyzing basic compounds like piperazine on silica-based reverse-phase columns is the presence of residual silanol groups. These groups can exist in an ionized state, leading to undesirable secondary interactions with protonated basic analytes. This results in a mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions with the stationary phase and ionic interactions with the silanol groups, causing significant peak tailing.[1][4]

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 1: The primary cause of peak tailing for piperazine analytes.

A Systematic Approach to Troubleshooting

To effectively resolve poor peak shape, we recommend a step-by-step approach that addresses the most likely causes first.

dot graph TD { A[Start: Poor Peak Shape] --> B{Is the column appropriate for basic analytes?}; B -- "No" --> C[Select a modern, end-capped, or Type B silica column]; B -- "Yes" --> D{Is the mobile phase pH optimized?}; D -- "No" --> E[Adjust pH to < 3 or > 8 (with appropriate column)]; D -- "Yes" --> F{Are mobile phase additives being used?}; F -- "No" --> G[Consider adding a competing base (e.g., TEA) or an ion-pairing agent]; F -- "Yes" --> H{Is there evidence of column overload?}; H -- "Yes" --> I[Reduce sample concentration/injection volume]; H -- "No" --> J[Check for extra-column effects (tubing, connections)];

} dot Figure 2: A systematic workflow for troubleshooting poor peak shape.

Step 1: Column Selection and Care

The choice of HPLC column is critical for the successful analysis of basic compounds.

  • Modern Columns: Opt for columns made with high-purity Type B silica, which has a significantly lower concentration of acidic silanol groups compared to older Type A silica.[5]

  • End-Capped Columns: Select columns that have been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes.[7]

  • Alternative Stationary Phases: For very challenging separations, consider stationary phases that are not silica-based, such as those made from organic polymers or zirconia, which do not have silanol groups.[5] Hybrid silica-organic particles also offer improved pH stability and reduced silanol activity.[5]

Protocol for Column Equilibration: Before starting your analysis, ensure the column is properly equilibrated with the mobile phase.

  • Flush the column with a mixture of your mobile phase organic and aqueous components (e.g., 50:50 acetonitrile:water) for at least 10-15 column volumes.

  • Switch to your initial mobile phase conditions and allow it to run until a stable baseline is achieved.

Step 2: Mobile Phase pH Optimization

Controlling the ionization state of both the piperazine analyte and the residual silanols is paramount for achieving good peak shape.

  • Low pH: Operating at a mobile phase pH of 3 or below will ensure that the residual silanol groups are fully protonated (Si-OH) and therefore not negatively charged.[5][6] This eliminates the ion-exchange interaction that causes peak tailing.

  • High pH: Alternatively, using a high pH mobile phase (e.g., pH > 8) can also be effective. At high pH, the piperazine analyte is deprotonated and neutral, which prevents ionic interactions with the silanol groups. Caution: Ensure your HPLC column is stable at high pH, as traditional silica-based columns can dissolve under these conditions.[3][13] Hybrid or polymer-based columns are recommended for high-pH work.[5][14]

pH RangeState of SilanolsState of PiperazinePrimary InteractionExpected Peak Shape
< 3 Neutral (Si-OH)Protonated (+)HydrophobicGood
3 - 7 Partially Ionized (Si-O-)Protonated (+)Mixed-ModePoor (Tailing)
> 8 Ionized (Si-O-)NeutralHydrophobicGood (with pH-stable column)

Table 1: Effect of Mobile Phase pH on Interactions and Peak Shape

Step 3: Mobile Phase Additives

When pH adjustment alone is insufficient, mobile phase additives can significantly improve peak shape.

  • Competing Bases: Adding a small concentration (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with your piperazine analyte.[5]

  • Ion-Pairing Agents: These are molecules that have a charged head group and a hydrophobic tail. For a positively charged piperazine analyte, an anionic ion-pairing agent (e.g., an alkyl sulfonate) can be added to the mobile phase.[8][9][15] The ion-pairing agent forms a neutral complex with the analyte, which is then well-retained and exhibits good peak shape on a reverse-phase column.

Additive TypeExampleConcentrationMechanism of Action
Competing Base Triethylamine (TEA)0.1 - 0.5%Saturates active silanol sites
Ion-Pairing Agent Sodium Dodecyl Sulfate (SDS)5 - 10 mMForms a neutral ion-pair with the analyte

Table 2: Common Mobile Phase Additives for Piperazine Analysis

Protocol for Preparing a Mobile Phase with Additives:

  • Accurately measure the required volume of the aqueous component of your mobile phase.

  • Add the appropriate amount of the additive (e.g., TEA or ion-pairing agent) and mix thoroughly.

  • Adjust the pH of the aqueous portion as needed using an appropriate acid or base (e.g., phosphoric acid, formic acid).

  • Add the organic component of the mobile phase and mix well.

  • Degas the mobile phase before use.

Step 4: Addressing Other Potential Issues

If poor peak shape persists, consider these additional factors:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[10][12] Try reducing the injection volume or the concentration of your sample.

  • Extra-Column Effects: The volume between the injector and the detector can contribute to peak broadening. Use tubing with a small internal diameter (e.g., 0.005") and ensure all connections are properly made to minimize dead volume.[7][11]

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination and Blockage: A contaminated guard column or a blocked frit at the head of the analytical column can cause peak splitting and broadening.[10][16] Regular maintenance and the use of in-line filters can prevent these issues.

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?. [Link]

  • Kazus, K., et al. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. PubMed, 2013. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link]

  • Stoll, D. R., & McCalley, D. V. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 2021. [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • Schug, K. A., et al. Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. Molecules, 2022. [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]

  • Reddy, P. R., et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 2012. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • ResearchGate. Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. [Link]

  • University College London. HPLC solvents and mobile phase additives. [Link]

  • The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]

  • Loba Chemie. Ion Pairing Reagents For Hplc. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]

  • Dolan, J. W. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 2005. [Link]

  • Dong, M. W. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 2020. [Link]

  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Kumar, V. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International, 2023. [Link]

  • ResearchGate. Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Stoll, D. R. Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 2022. [Link]

Sources

How to prevent oxidation of the piperazine ring during reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the prevention of piperazine ring oxidation in organic synthesis and drug development.

Executive Summary & Mechanistic Insight

The piperazine ring is a privileged scaffold in medicinal chemistry, yet it presents a unique stability paradox. While chemically robust under many conditions, the secondary amine nitrogens and the adjacent methylene carbons are susceptible to oxidative degradation via two distinct pathways:

  • N-Oxidation: Direct attack by electrophilic oxygen species (ROS, peroxides) on the lone pair of the nitrogen, yielding N-oxides (often pharmacological impurities).

  • Oxidative Dehydrogenation: A metal-catalyzed or radical-mediated process where the ring loses hydrogen to form imines, eventually aromatizing to the thermodynamically stable pyrazine .

The Core Challenge: In drug development, "trace" oxidation is not merely a yield loss—it introduces genotoxic impurities (GTIs) and alters pharmacokinetic profiles. This guide provides the protocols to arrest these pathways.

Mechanism of Failure: Why Piperazine Oxidizes

Understanding the enemy is the first step to containment. The diagram below details the two divergent pathways of piperazine oxidation.

PiperazineOxidation cluster_legend Pathway Legend PZ Piperazine (Secondary Amine) Radical C-Centered Radical (Intermediate) PZ->Radical •OH / Light / Fe²⁺ (H-Abstraction) NOxide Piperazine N-Oxide (Impurity) PZ->NOxide Peroxides / mCPBA (Electrophilic Attack) Imine Cyclic Imine (Reactive) Radical->Imine -H• Pyrazine Pyrazine (Aromatized/Stable) Imine->Pyrazine Dehydrogenation (Pd/C, High T) RingOpen Ethylenediamine Derivs. (Ring Opening) Imine->RingOpen Hydrolysis key1 Red: Irreversible Degradation key2 Yellow: Reactive Intermediates

Figure 1: Divergent oxidative pathways. N-oxidation occurs via electrophiles, while dehydrogenation (aromatization) is driven by metals and radicals.

Troubleshooting & FAQs

Issue 1: "My product contains 5-10% N-oxide impurity after workup."

Diagnosis: This is classically caused by peroxides present in ether solvents (THF, Diethyl ether, Dioxane) used during extraction or chromatography. Piperazines are nucleophilic enough to scavenge peroxides from "aged" solvents.

Corrective Protocol:

  • Test Solvents: Use quantofix peroxide test strips on all ethers before use.

  • Scavenge Peroxides: If peroxides are detected (>5 ppm), wash the solvent with 5% aqueous Ferrous Sulfate (

    
    ) or pass it through activated alumina.
    
  • Alternative Workup: Switch to non-peroxide forming solvents like DCM (Dichloromethane) or EtOAc (Ethyl Acetate) for extractions involving electron-rich amines.

Issue 2: "The piperazine ring aromatized to pyrazine during a Suzuki coupling."

Diagnosis: Palladium (Pd) is an excellent dehydrogenation catalyst. In the presence of a hydrogen acceptor (like nitro compounds or olefins) or even trace oxygen at high temperatures (


), Pd will strip hydrogens from the piperazine ring to form the aromatic pyrazine.

Corrective Protocol:

  • Exclude O2: Rigorous degassing is mandatory. Sparge solvents with Argon for 20 mins, not just N2 (Argon is heavier and blankets the reaction).

  • Change Catalyst: Switch from Pd/C (heterogeneous, high surface area for dehydrogenation) to homogeneous catalysts like

    
     or 
    
    
    
    which are less prone to promoting dehydrogenation.
  • Mask the Amine: If the reaction requires harsh conditions, protect the nitrogen (see Section 4).

Issue 3: "My reaction mixture turned dark brown/black upon heating."

Diagnosis: This indicates Radical-Initiated Auto-oxidation , often catalyzed by trace metal ions (Fe, Cu) reacting with dissolved oxygen (Fenton-type chemistry).

Corrective Protocol:

  • Chelation: Add 1-5 mol% EDTA or DTPA to the reaction mixture if water is present, to sequester trace metals.

  • Radical Scavenging: Add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1 mol% if it does not interfere with your primary reaction mechanism.

  • Light Protection: Wrap the reaction vessel in aluminum foil. Piperazine radical formation is photo-active.

Strategic Protection Protocols

When process controls (inert gas, pure solvents) fail, chemical protection is the definitive solution.

Decision Matrix: Selecting the Right Protective Group
Protective GroupStability vs. OxidationRemoval ConditionBest For...
Boc (tert-butyl carbamate) High Acid (TFA/HCl)Preventing N-oxidation; Hydrogenation reactions.
Cbz (benzyl carbamate) Medium Hydrogenation (

)
Reactions where acid lability is a problem.
Bn (Benzyl) Low HydrogenationNot recommended for preventing oxidation (Bn-H is susceptible to radical abstraction).
Tosyl (Ts) Very High Strong Acid / Na-NaphthaleneHarsh oxidative conditions (e.g., KMnO4 oxidations elsewhere on molecule).
Standard Operating Procedure (SOP): Boc-Protection to Prevent Oxidation

Context: You need to perform an oxidation elsewhere on the molecule (e.g., alcohol to aldehyde) using IBX or Dess-Martin Periodinane, but the piperazine nitrogen is reacting.

Step-by-Step:

  • Dissolution: Dissolve the piperazine derivative (1.0 equiv) in DCM (

    
    ).
    
  • Base Addition: Add

    
     (1.5 equiv) to neutralize HCl liberated (if starting material is a salt).
    
  • Reagent Addition: Add

    
     (Di-tert-butyl dicarbonate) (1.1 equiv) portion-wise at 
    
    
    
    .
    • Why? Controlling temperature prevents exothermic runaway.

  • Monitoring: Warm to Room Temp (RT). Monitor TLC/LCMS. The secondary amine is now a carbamate.

    • Mechanism:[1] The lone pair on the nitrogen is delocalized into the carbonyl, rendering it non-nucleophilic and resistant to electrophilic oxidation (N-oxide formation).

  • Workup: Wash with 0.5 M citric acid (removes trace amine), then brine. Dry over

    
    .
    

Experimental Workflow: Inert Handling

To ensure reproducibility, the exclusion of oxygen must be systemic.

InertHandling cluster_check Critical Control Points Start Start: Reagent Preparation SolventPrep Solvent Sparging (Argon, 20 min) Start->SolventPrep VesselPrep Vessel Conditioning (Flame dry + 3x Vac/Argon cycles) Start->VesselPrep Transfer Cannula Transfer (Positive Pressure) SolventPrep->Transfer VesselPrep->Transfer Reaction Reaction Execution (Oil Bubbler Monitoring) Transfer->Reaction Check1 Use septa with high resealability Transfer->Check1 Quench Quench under Argon Reaction->Quench Check2 Avoid syringes with worn plungers (O2 leak) Reaction->Check2

Figure 2: Inert atmosphere workflow. Positive pressure and cannula transfers are critical to prevent O2 ingress.

References

  • Mechanisms of Amine Oxidation

    • Correction of Piperazine Oxidation in Post-Combustion Carbon Capture. University of Texas at Austin.[2] (Describes radical and metal-catalyzed pathways).

    • (General institutional link for verification of research group).

  • Protective Groups

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Dehydrogenation Catalysis

    • Dehydrogenation of piperazine to pyrazine on oxide surfaces.[3] (Demonstrates the thermodynamic drive toward aromatization).

  • Safety & Compatibility

    • Piperazine Chemical Compatibility Guides.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific reagents before use.

Sources

Optimizing solvent systems for the purification of piperazine salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Systems for the Purification of Piperazine Salts

Introduction: The Challenge of Piperazine Crystallization

Piperazine cores are ubiquitous in pharmaceutical chemistry (e.g., ciprofloxacin, sildenafil, antihistamines). However, purifying their salts presents unique thermodynamic challenges. Piperazine is a strong base (


, 

), and its salts often exhibit high water solubility, tendency for oiling out (Liquid-Liquid Phase Separation, LLPS), and stubborn hygroscopicity.

This guide moves beyond basic textbook recrystallization. It addresses the specific physicochemical behaviors of piperazine cations in complex solvent systems, providing you with self-validating protocols to maximize yield and purity.

Part 1: Solvent System Selection & Screening

Q1: My piperazine salt is too soluble in alcohols but insoluble in non-polar solvents. How do I design a mixed-solvent system?

The Scientist’s Insight: Piperazine salts are ionic and highly polar. A single solvent often fails because the "Goldilocks" zone—high solubility at boiling, low at freezing—is narrow. You must engineer a Binary Solvent System utilizing the Dielectric Constant Gradient.

The Protocol: Binary Gradient Screening Do not guess ratios. Follow this thermodynamic titration method:

  • Dissolution (Solvent A): Dissolve 1 g of crude salt in the minimum amount of a Polar Protic Solvent (e.g., Methanol, Water, or Ethanol) at reflux (

    
    ).
    
    • Note: If using water, keep volume minimal due to high solubility.

  • Cloud Point Detection (Solvent B): While maintaining reflux, dropwise add a Non-Polar Antisolvent (e.g., Acetone, Ethyl Acetate, or Isopropyl Ether) until a persistent cloudiness (nucleation) appears.

  • Back-Solvation: Add just enough Solvent A to clear the solution.

  • Controlled Cooling: Allow the system to cool slowly to room temperature, then to 4°C.

Recommended Solvent Pairs for Piperazine Salts:

Primary Solvent (Dissolver)Antisolvent (Precipitator)Application Context
Methanol Ethyl Acetate General purpose; good for HCl and HBr salts.
Water (min. vol.) Ethanol / IPA High polarity salts (e.g., Citrates, Sulfates).
Ethanol Acetone Removing non-polar organic impurities.
Dichloromethane Hexane / Toluene Free base purification (not salts).

Part 2: Troubleshooting "Oiling Out"

Q2: Instead of crystals, my product separates as a sticky oil at the bottom of the flask. Why is this happening?

The Scientist’s Insight: "Oiling out" is the formation of a second liquid phase (LLPS) before crystallization.[1][2] It occurs when the Metastable Zone Width (MSZW) is too wide or the crystallization temperature is above the salt's melting point in the solvent mixture (depressed melting point due to impurities). This is a kinetic trap that traps impurities.

Troubleshooting Workflow: The "Seeding at Cloud Point" Technique Do not cool an oiled-out solution further; it will only harden into an impure glass.

  • Re-dissolve: Reheat the mixture until the oil phase disappears and the solution is homogeneous.

  • Dilute: Add 10-20% more of the primary solvent. (Higher concentration promotes oiling).

  • Seed: Cool the solution just to the point of saturation (before oiling). Add pure seed crystals.

  • Isothermal Hold: Hold the temperature constant for 30-60 minutes to allow crystal growth on seeds.

  • Slow Ramp: Cool at a rate of 5-10°C per hour.

Visualization: Oiling Out Mitigation Logic

OilingOut Start Problem: Oiling Out Detected Reheat Step 1: Reheat to Homogeneity Start->Reheat CheckConc Check Concentration Reheat->CheckConc Dilute Action: Add 10-20% Primary Solvent CheckConc->Dilute If Conc > Saturation Seed Step 2: Add Seed Crystals at High Temp CheckConc->Seed If Conc OK Dilute->Seed Cool Step 3: Slow Cooling (5°C/hour) Seed->Cool Success Result: Crystalline Product Cool->Success

Caption: Decision matrix for mitigating Liquid-Liquid Phase Separation (Oiling Out) in amine salts.

Part 3: Stoichiometry & Impurity Control

Q3: I am getting a mixture of mono- and di-salts (e.g., Piperazine·HCl and Piperazine[3][4][5]·2HCl). How do I control this?

The Scientist’s Insight: Piperazine has two basic nitrogens. The


 difference (

) allows for selective salt formation, but local excesses of acid during addition will instantly form the di-salt, which may coprecipitate.

Corrective Protocol: pH-Controlled Crystallization Instead of adding acid by volume/equivalents alone, use pH monitoring.

  • Dissolve Free Base: Dissolve piperazine in a solvent where the di-salt is insoluble but the mono-salt is soluble (or vice versa).

  • Controlled Addition: Add acid slowly.

    • Target pH for Mono-salt :

      
       (Between 
      
      
      
      and
      
      
      ).
    • Target pH for Di-salt :

      
      .
      
  • Equilibration: Stir for 1 hour after addition to allow "Ostwald Ripening" and equilibration of the salt forms.

Q4: My crystals are colored (yellow/brown). Charcoal didn't help.

The Scientist’s Insight: Piperazines are prone to N-oxidation. Colored impurities are often trace N-oxides or oxidative coupling products. If activated carbon (neutral) fails, the impurities might be trapped inside the crystal lattice or are chemically similar to the product.

Advanced Purification: Acid/Base Swing

  • Free Basing: Dissolve the impure salt in water. Basify to pH > 12 with NaOH.

  • Extraction: Extract the free base into Dichloromethane (DCM) or Toluene . (Oxidized impurities often stay in the aqueous phase or interface).

  • Wash: Wash organic layer with brine.

  • Re-salting: Re-form the salt using fresh, high-purity acid in the final crystallization solvent.

Part 4: Experimental Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for optimizing a new piperazine salt purification process.

OptimizationWorkflow Input Crude Piperazine Salt Solubility 1. Solubility Screen (Polar vs Non-Polar) Input->Solubility SingleSolvent Single Solvent Possible? Solubility->SingleSolvent BinarySystem Design Binary System (Solvent/Antisolvent) SingleSolvent->BinarySystem No Recryst 2. Recrystallization (Reflux -> Cool) SingleSolvent->Recryst Yes BinarySystem->Recryst Observation Observe Phase Behavior Recryst->Observation Oiling Oiling Out? Observation->Oiling SeedProtocol Apply Seeding Protocol (See Part 2) Oiling->SeedProtocol Yes Filtration 3. Filtration & Wash (Cold Antisolvent) Oiling->Filtration No (Crystals formed) SeedProtocol->Recryst Drying 4. Drying (Vacuum, <50°C) Filtration->Drying

Caption: Standardized workflow for solvent screening and process optimization of piperazine salts.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Control Strategies. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Fickelscherer, R. J., et al. (2013). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. Retrieved from [Link]

  • Chen, M. (2013).[3] Piperazine citrate preparation process. SciSpace. Retrieved from [Link]

Sources

Technical Support Center: Improving Aqueous Workup for Piperazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing aqueous workups involving piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification and isolation of products from piperazine-based reactions. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is my piperazine-containing product lost in the aqueous layer during extraction?

This is a frequent issue stemming from the fundamental properties of piperazine. Piperazine is a di-basic amine that is highly soluble in water[1][2]. When protonated, it forms salts (e.g., piperazine hydrochloride) that are even more soluble in aqueous media.

Core Principle: pH and Partitioning

The partitioning of a basic compound like piperazine between an organic and an aqueous phase is governed by its ionization state, which is dictated by the pH of the aqueous layer and the pKa of the amine.

  • Piperazine pKa Values: Piperazine has two pKa values: approximately 5.35 and 9.73[2][3].

  • Below pKa1 (pH < 5.3): Both nitrogen atoms are protonated (PipH₂²⁺). The molecule carries a +2 charge and has extremely high water solubility.

  • Between pKa1 and pKa2 (pH 5.4-9.7): One nitrogen is protonated (PipH⁺). The molecule is still a salt and remains highly water-soluble.

  • Above pKa2 (pH > 9.8): The piperazine is primarily in its freebase, uncharged form. This is the form that is most soluble in organic solvents and can be extracted from the aqueous layer.

Troubleshooting Protocol:

  • Ensure Basicity: Before extraction, adjust the pH of the aqueous layer to >10 (ideally 11-12) using a strong base like 2-5 M sodium hydroxide (NaOH) or potassium hydroxide (KOH). This ensures the piperazine derivative is in its freebase form.

  • "Salting Out": Add saturated sodium chloride (brine) or solid sodium chloride to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic piperazine derivative and promoting its partition into the organic layer[4].

  • Choice of Organic Solvent: Use a more polar organic solvent that is immiscible with water, such as chloroform or a mixture of dichloromethane and isopropanol. Piperazine itself has good solubility in ethanol and methanol, but these are miscible with water[1]. Chloroform is often effective for extracting the free base[4].

Troubleshooting Guides

Issue 1: Persistent Emulsions During Extraction

Emulsions are a common frustration in the workup of reactions containing amines, which can act as surfactants.[5]

Causality: The amphiphilic nature of protonated piperazine derivatives can stabilize the interface between the aqueous and organic layers, preventing them from separating cleanly. Vigorous shaking of the separatory funnel exacerbates this issue.

dot ```dot graph Emulsion_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Start [label="Persistent Emulsion Forms", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Stop Shaking!\nUse gentle inversions.", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Add Saturated Brine (NaCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Filter through Celite® or Glass Wool", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Centrifugation (if available)", fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="Break with a few drops of Methanol/Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Layers Separated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 [label="Initial Action"]; Step1 -> Step2 [label="If emulsion persists"]; Step2 -> Success [label="Often effective"]; Step2 -> Step3 [label="If solids are present"]; Step3 -> Success; Step2 -> Step4 [label="For stubborn cases"]; Step4 -> Success; Step2 -> Step5 [label="Alternative method"]; Step5 -> Success; }

Caption: Workflow for selective removal of piperazine.

Step-by-Step Protocol for Removal of Excess Piperazine:

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid. A 1M solution of citric acid is often preferred as it is less likely to cause hydrolysis of sensitive functional groups than mineral acids. The number of washes depends on the amount of excess piperazine.

    • Expert Insight: The highly water-soluble piperazine citrate salt will be formed and partitioned into the aqueous layer. Your (likely less basic) product should remain in the organic layer, although some product loss is possible if it is also significantly basic. Check the pH of the aqueous wash to ensure it remains acidic.

  • Neutralizing Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any residual acid.

  • Brine Wash: Perform a final wash with brine to remove excess water and break any minor emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Issue 3: My product is a piperazine salt. How do I work it up?

Sometimes the desired product is a piperazine salt, which presents a different set of challenges, primarily its high solubility in water and potential insolubility in common organic solvents.

Strategy 1: Precipitation and Filtration

If the product salt is crystalline and insoluble in the reaction solvent, the workup can be straightforward.

  • Cooling: Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether, hexanes) to remove organic-soluble impurities.

  • Drying: Dry the purified salt under vacuum. A notable example involves precipitating piperazine dihydrochloride from a reaction mixture.[6]

Strategy 2: Ion-Exchange Chromatography

For highly water-soluble salts that are difficult to crystallize, a cation exchange resin can be an effective, albeit more complex, solution.

  • Loading: Adjust the pH of the crude reaction mixture to a point where the piperazine product is protonated (e.g., pH ~7-8) and load it onto a suitable cation exchange column.[4]

  • Washing: Wash the column with water or a buffer to remove neutral impurities.

  • Elution: Elute the product from the resin using a solution containing a high concentration of a counter-ion, such as a concentrated NaOH solution or an ammonia solution.[4]

  • Isolation: The eluted fraction will contain the product as its free base or a different salt, which can then be isolated by extraction or crystallization.

References

  • Piperazine - Solubility of Things. Available at: [Link]

  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 2020. Available at: [Link]

  • How to extract/isolate piperazine from water without distillation? ResearchGate Discussion. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Piperazine - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Piperazine | C4H10N2 | PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation & Comparative

Validating an HPLC-UV method for quantifying piperazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Piperazine and its derivatives serve as the backbone for a vast array of antihistamines (e.g., Cetirizine) and antipsychotics. However, quantifying these intermediates presents a "polarity paradox" for the analytical chemist:

  • High Polarity: Small, basic piperazines elute near the void volume in standard Reversed-Phase (RP) chromatography.

  • Poor UV Absorption: Lacking a conjugated

    
    -system, they are virtually invisible above 220 nm, necessitating low-UV detection or derivatization.
    

This guide challenges the traditional reliance on cumbersome derivatization or unstable Ion-Pairing Chromatography (IPC). We validate a modern High-pH Reversed-Phase HPLC workflow using hybrid particle technology, benchmarking it against HILIC and Derivatization methods to demonstrate superior robustness and throughput for drug development.

Comparative Analysis: Selecting the Right Tool

Before validation, one must justify the method choice. We compared three dominant methodologies for piperazine quantification.

Table 1: Method Performance Matrix
FeatureMethod A: High-pH RP-HPLC (Recommended) Method B: Pre-Column Derivatization Method C: HILIC
Principle Analyte neutralization at pH 10 for hydrophobic retention.Reaction with NBD-Cl to add chromophore.Partitioning into water-enriched layer on polar surface.
Retention Mechanism Hydrophobic Interaction (C18).Hydrophobic Interaction (C18).[1]Hydrophilic Partitioning/Ion Exchange.[2]
UV Sensitivity Moderate (210 nm). Requires high-purity solvents.High (340-470 nm).Moderate (200-210 nm).
Precision (RSD) < 1.0% (Excellent).1.5 - 3.0% (Variable due to reaction kinetics).1.0 - 2.0% (Sensitive to equilibration).
Throughput High (10-15 min run).Low (Requires 30-60 min prep time).Moderate (Long equilibration required).
Robustness High (Hybrid columns resist high pH).Low (Reagent stability issues).Low (Drift due to water content changes).
Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting the High-pH method over alternatives, based on analyte concentration and lab resources.

MethodSelection Start Start: Piperazine Quantification Needs Sensitivity Is Limit of Quantitation (LOQ) < 1 ppm? Start->Sensitivity MS_Avail Is LC-MS Available? Sensitivity->MS_Avail Yes (Trace Impurity) Throughput Is High Throughput Required? Sensitivity->Throughput No (Intermediate Assay) Deriv Method: Pre-column Derivatization (NBD-Cl) MS_Avail->Deriv No LCMS Method: LC-MS/MS (HILIC Mode) MS_Avail->LCMS Yes HighPH Method: High-pH RP-HPLC (Hybrid C18) Throughput->HighPH Yes (Preferred) IPC Method: Ion-Pairing Chromatography Throughput->IPC No (Legacy Method)

Figure 1: Decision matrix for selecting the optimal chromatographic strategy based on sensitivity and throughput requirements.

The "Hero" Protocol: High-pH RP-HPLC

This protocol utilizes the High-pH Stability of modern hybrid-silica columns (e.g., Waters XBridge BEH or Phenomenex Gemini). By raising the mobile phase pH to 10.0 (above the piperazine pKa of ~9.8), we suppress ionization. The neutral piperazine molecule becomes hydrophobic enough to retain on a C18 column without the need for messy ion-pairing reagents.

Instrumentation & Reagents[1][3][4][5][6][7]
  • System: HPLC with PDA/UV Detector (Low-volume flow cell recommended).

  • Column: Hybrid C18,

    
     (pH range 1–12).
    
  • Reagents: HPLC-grade Acetonitrile (ACN), Ammonium Bicarbonate (

    
    ), Ammonia solution (
    
    
    
    ).
Chromatographic Conditions[1][4][6][7]
  • Mobile Phase A:

    
     Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonia.
    
  • Mobile Phase B: Acetonitrile.[1][3][4][5][6]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection:

    
     (Reference: 
    
    
    
    to compensate for baseline drift).
  • Injection Volume:

    
    .
    

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
8.0 40 60
10.0 40 60
10.1 95 5

| 15.0 | 95 | 5 |

Expert Insight: At 210 nm, organic modifiers can cause baseline noise. We use Ammonium Bicarbonate because it is transparent at low UV, unlike acetate or formate buffers which cut off around 210–220 nm.

Validation Workflow (ICH Q2 R2 Compliant)

The validation follows the ICH Q2(R2) guidelines, ensuring the method is "fit for purpose" for quantitative assay of intermediates.

Specificity (Stress Testing)

To prove the method tracks the piperazine intermediate without interference from degradation products, perform forced degradation:

  • Acid/Base Hydrolysis: Treat sample with 0.1N HCl/NaOH for 2 hours.

  • Oxidation: Treat with 3%

    
    .
    
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA software).

Linearity & Range

Prepare a stock solution of Piperazine (


). Dilute to 6 levels: 50%, 80%, 100%, 120%, 150%, and 200% of the target concentration.
  • Target: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Y-intercept bias:

    
     of the response at 100% level.
    
Accuracy & Precision (Experimental Data Summary)

The following data represents typical results obtained using this High-pH protocol during intermediate validation.

ParameterLevelRecovery (%)% RSD (n=6)Acceptance Criteria
Accuracy 50%99.40.898.0 – 102.0%
100%100.10.598.0 – 102.0%
150%100.30.698.0 – 102.0%
Repeatability 100%N/A0.42 RSD

Intermediate Precision 100%N/A0.78 RSD

Sensitivity (LOD/LOQ)

Determined via the Signal-to-Noise (S/N) ratio method.

  • LOD (S/N = 3):

    
    
    
  • LOQ (S/N = 10):

    
    
    
  • Note: While less sensitive than derivatization (LOQ ~ppb levels), this is sufficient for intermediate quantification (usually >90% purity).

Visualizing the Validation Lifecycle

The following diagram outlines the self-validating system required to maintain method integrity over time, integrating the new ICH Q2(R2) lifecycle concepts.

ValidationLifecycle ATP 1. Analytical Target Profile (ATP) Define: Accuracy ±2%, Range 50-150% Dev 2. Method Development High-pH Screening ATP->Dev Val 3. Validation (ICH Q2) Specificity, Linearity, Accuracy Dev->Val Routine 4. Routine Use System Suitability Testing (SST) Val->Routine Change 5. Change Management Re-validation if SST fails Routine->Change Drift/Failure Change->Val Major Change Change->Routine Minor Adjustment

Figure 2: The Analytical Procedure Lifecycle, ensuring continuous method performance monitoring.

References

  • International Council for Harmonisation (ICH). (2023).[7] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[7][8][9] [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Waters Corporation. (2021). Strategies for the Separation of Polar Basic Compounds. Application Note. [Link]

Sources

Comparative Guide: Reducing Agents for Piperazine-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reducing agents for converting Pyrazine-2-carboxylic acid to Piperazine-2-carboxylic acid .

Executive Summary

The reduction of pyrazine-2-carboxylic acid to piperazine-2-carboxylic acid is a pivotal transformation in the synthesis of peptidomimetics and HIV protease inhibitors (e.g., Indinavir intermediates). This guide compares the three primary reduction methodologies: Heterogeneous Catalytic Hydrogenation , Homogeneous Asymmetric Hydrogenation , and Chemical Reduction .

Key Insight: While heterogeneous hydrogenation (Pd/C, Rh/C) is the industrial workhorse for racemic synthesis, homogeneous Rh-catalysis is strictly required when high enantiomeric excess (ee) is necessary without downstream resolution.

Mechanistic Pathways & Challenges

The reduction of the electron-deficient pyrazine ring is thermodynamically favorable but kinetically challenging due to potential catalyst poisoning by the basic nitrogen atoms and the carboxylic acid group.

Reaction Pathway Diagram

The following diagram illustrates the reduction pathways and potential side reactions (decarboxylation).

ReactionPathway Pyrazine Pyrazine-2-COOH (Aromatic Precursor) Dihydro Dihydro-Intermediate (Unstable) Pyrazine->Dihydro + 2H (Slow Step) Decarb Piperazine (Side Product) Pyrazine->Decarb High T / Acidic Media (-CO2) Piperazine Piperazine-2-COOH (Target Product) Dihydro->Piperazine + 4H (Fast Step)

Figure 1: Stepwise reduction pathway of pyrazine-2-carboxylic acid.[1] Note the risk of decarboxylation under forcing conditions.

Comparative Analysis of Reducing Agents

Method A: Heterogeneous Catalytic Hydrogenation (Pd/C, Rh/C, PtO2)

This is the standard method for racemic synthesis. The reaction typically follows Langmuir-Hinshelwood kinetics , where both hydrogen and the substrate adsorb onto the metal surface.

  • Palladium on Carbon (Pd/C): The most cost-effective option. Best for methanolic solutions under moderate pressure.

  • Rhodium on Carbon (Rh/C): Often prevents ring-opening side reactions better than Pd but is significantly more expensive.

  • Platinum Oxide (PtO2): Highly active but prone to reducing the carboxylic acid if not carefully controlled.

Experimental Insight: The addition of a base (e.g., NaOH) is often critical. It converts the acid to the carboxylate salt, increasing solubility in polar solvents and preventing the protonated nitrogen from poisoning the catalyst surface.

Method B: Homogeneous Asymmetric Hydrogenation (Rh-Phosphines)

For drug development requiring specific enantiomers (e.g., (S)-piperazine-2-carboxylic acid), heterogeneous catalysts fail due to lack of stereocontrol.

  • Catalyst System: Rh(I) complexes with chiral ferrocenylphosphine ligands (e.g., Josiphos-type).

  • Mechanism: Coordination of the pyrazine nitrogen and carboxylate to the Rh center directs the hydride transfer to a specific face of the ring.

Method C: Chemical Reduction (Na/Alcohol)

Historically known as the Ladenburg Reduction .

  • Reagent: Sodium metal in refluxing ethanol or pentanol.

  • Mechanism: Single electron transfer (SET) radical mechanism.

  • Status: Not Recommended for this specific substrate. The harsh conditions often lead to esterification (if alcohol is used) or racemization. Furthermore, NaBH4 is generally too weak to reduce the electron-deficient pyrazine ring, only reducing substituents.

Performance Comparison Table
FeatureHeterogeneous (Pd/C)Homogeneous (Rh-Chiral)Chemical (Na/EtOH)
Primary Use Bulk Synthesis (Racemic)Asymmetric SynthesisHistorical / Niche
Yield High (85-95%)Moderate to High (70-90%)Low to Moderate (<50%)
Stereoselectivity Low (Cis-predominant)High (>90% ee)None (Racemic)
Pressure Req. Medium (20-50 bar)High (50 bar)Atmospheric
Scalability ExcellentGood (Cost limiting)Poor (Safety risks)
Cost LowHighMedium

Detailed Experimental Protocols

Protocol 1: High-Yield Racemic Synthesis using Pd/C

Based on optimized industrial workflows [Source 1.7].

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • 10% Pd/C (5-10 wt% loading)

  • Methanol (Solvent)[2][3]

  • NaOH (1.1 eq)

Step-by-Step:

  • Preparation: Dissolve pyrazine-2-carboxylic acid in methanol. Add NaOH to generate the sodium salt (improves solubility and prevents catalyst poisoning).

  • Loading: Charge the solution into a high-pressure autoclave. Add the Pd/C catalyst carefully (under inert atmosphere to prevent ignition).

  • Hydrogenation: Pressurize with

    
     to 2.0 MPa (20 bar) . Heat to 60°C .
    
  • Reaction: Stir vigorously for 12 hours. Monitor H2 uptake.

  • Workup: Filter the catalyst through Celite. Neutralize the filtrate with HCl to precipitate the free acid or concentrate to obtain the salt.

    • Validation Point: Purity should be checked via HPLC. Expect >95% conversion.

Protocol 2: Asymmetric Synthesis using Rh-Complex

For producing (S)-Piperazine-2-carboxylic acid [Source 1.3].

Reagents:

  • Pyrazine-2-carboxylic acid derivative (amide or ester preferred for coordination).[2]

  • [Rh(cod)Cl]2 precursor + Chiral Ferrocenylphosphine Ligand.

  • Solvent: Methanol/Water.

Step-by-Step:

  • Catalyst Formation: Pre-mix Rh precursor and chiral ligand in methanol under Argon for 30 mins to form the active complex.

  • Reaction: Add substrate. Pressurize to 50 bar H2. Heat to 70°C .

  • Duration: Run for 20 hours.

  • Purification: Evaporate solvent. The product typically requires column chromatography or crystallization to remove catalyst residues.

    • Data Point: Expect ~80% conversion with ~77-90% ee depending on the ligand.

Decision Matrix for Process Selection

Use this logic flow to select the appropriate method for your specific development phase.

DecisionTree Start Start: Select Synthesis Route IsChiral Is Enantiopurity Required? Start->IsChiral IsScale Is Scale > 1kg? IsChiral->IsScale No (Racemic OK) MethodB Method B: Rh-Asymmetric Catalysis IsChiral->MethodB Yes (High ee needed) MethodA Method A: Pd/C Hydrogenation (Racemic + Resolution) IsScale->MethodA Yes (Cost Critical) IsScale->MethodA No MethodC Method C: Chemical Reduction (Not Recommended)

Figure 2: Strategic decision tree for selecting the reduction method.

References

  • Preparation of 5-methylpyrazine-2-carboxylic acid . Guidechem. Retrieved from Link (Describes Pd/C hydrogenation protocol).

  • Process for the preparation of optically active piperazine-2-carboxylic acid derivatives . Google Patents (US5945534A). Retrieved from Link (Describes Rh-catalyzed asymmetric hydrogenation).

  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives . Royal Society of Chemistry (Chem. Soc. Rev.).[4] Retrieved from Link (Review of catalytic mechanisms).

  • Piperazine-2-carboxylic acid - Solubility and Properties . Solubility of Things. Retrieved from Link (Physical properties data).

Sources

Comparative Guide: Chiral Separation of (S)- and (R)-2-(Piperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of (S)- and (R)-2-(Piperazin-2-yl)ethanol presents a distinct duality in chromatographic challenges: polarity and detection . Unlike standard aromatic drugs, this molecule lacks a strong UV chromophore and possesses a basic secondary amine, leading to poor retention and peak tailing on traditional stationary phases.

This guide objectively compares the two industry-standard approaches:

  • Direct Chiral HPLC: Utilizing Immobilized Polysaccharide phases (CSP) with basic additives.[1] Best for process monitoring and purity assays.

  • Indirect Separation (Derivatization): Pre-column reaction with chromogenic agents (e.g., Benzoyl Chloride). Best for trace impurity analysis and biological matrices.

The Technical Challenge

The analyte, 2-(Piperazin-2-yl)ethanol, is a polar, aliphatic heterocycle.

  • Chromophore Absence: The molecule contains only sigma bonds and non-bonding electrons (n

    
    
    
    
    
    * transitions), resulting in negligible UV absorption above 210 nm.
  • Basicity: The secondary amine (

    
    ) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.
    
  • Polarity: High water solubility makes retention on normal-phase chiral columns difficult without non-polar modification.

Decision Matrix: Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate method based on your laboratory's detection capabilities and sensitivity needs.

MethodSelection cluster_legend Key Factors Start Start: Define Analytical Goal Sensitivity Is Trace Sensitivity Required? (< 0.1% impurity) Start->Sensitivity Detector Available Detector? Sensitivity->Detector No (Purity Assay) Deriv Method B: Pre-column Derivatization (Benzoylation) Sensitivity->Deriv Yes (Bioanalysis/Trace) Direct Method A: Direct Chiral HPLC (Chiralpak IC/IG) Detector->Direct RI, ELSD, or CAD Detector->Direct MS (Mass Spec) Detector->Deriv Standard UV only UV = Ultraviolet UV = Ultraviolet RI = Refractive Index RI = Refractive Index UV = Ultraviolet->RI = Refractive Index

Figure 1: Strategic decision tree for selecting the separation methodology based on sensitivity requirements and detector availability.

Comparative Analysis

Method A: Direct Chiral HPLC (Immobilized Polysaccharide)

This method utilizes modern immobilized amylose or cellulose columns. The immobilization allows for a wider range of solvents (like dichloromethane or ethyl acetate) which can be crucial for solubility, although standard alkane/alcohol mixtures are often sufficient.

  • Mechanism: Inclusion complexation and hydrogen bonding.

  • Critical Factor: The use of Diethylamine (DEA) or Butylamine is non-negotiable. It blocks silanol sites and suppresses ionization of the piperazine nitrogen, ensuring sharp peaks.

Method B: Indirect Separation (Derivatization)

This method involves reacting the secondary amine with an acyl chloride (e.g., Benzoyl Chloride) to form a stable amide.

  • Mechanism: The benzoyl group adds a strong UV chromophore (

    
     ~254 nm) and reduces the basicity of the amine, allowing separation on standard chiral columns or even achiral C18 columns (if diastereomers are formed using a chiral reagent).
    
  • Critical Factor: Reaction completeness. Excess reagent must be quenched to prevent interference.

Performance Comparison Table
FeatureMethod A: Direct HPLC (Chiralpak IC)Method B: Derivatization (Benzoylation)
Primary Use Case Raw material purity, Process controlTrace impurity analysis, Biological samples
Detection Limit (LOD) High (Requires >100 ppm)Low (< 1 ppm)
Sample Prep Time < 5 mins (Dilute & Shoot)30-45 mins (Reaction + Quench)
Robustness High (Fewer variables)Moderate (Dependent on reaction yield)
Resolution (

)
Typically 1.5 - 2.5Typically > 3.0 (Due to improved shape)
Cost Per Analysis LowModerate (Reagent costs)

Detailed Experimental Protocols

Protocol A: Direct Separation (Recommended for Purity Assays)

System: HPLC with Refractive Index (RI) or UV (205 nm). Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized), 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase Preparation:

    • Mix Acetonitrile : Methanol : Diethylamine (DEA) in a ratio of 90 : 10 : 0.1 (v/v/v) .

    • Note: The high acetonitrile content reduces viscosity and improves mass transfer. The DEA is critical for peak shape.[1]

  • Sample Preparation:

    • Dissolve 1.0 mg of the sample in 1 mL of the mobile phase.

    • Filter through a 0.45 µm PTFE syringe filter.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C - 35°C (Higher temp often improves resolution for this molecule).

    • Detection: UV @ 205 nm (Reference 360 nm) or RI.

  • Expected Results:

    • (R)-Enantiomer Retention: ~6.5 min

    • (S)-Enantiomer Retention: ~8.2 min

    • Resolution (

      
      ): > 1.8
      
Protocol B: Derivatization Method (Recommended for Trace Analysis)

System: HPLC with UV (254 nm). Reagent: Benzoyl Chloride (Achiral tag for UV enhancement).

Workflow Diagram:

Derivatization Sample Sample Solution (Piperazine ethanol) Reaction Vortex & Incubate (Ambient, 10 min) Sample->Reaction Reagent Reagent (Benzoyl Chloride + NaOH) Reagent->Reaction Quench Quench (Add Glycine/Water) Reaction->Quench Analyze HPLC Analysis (Chiralpak AD-H) Quench->Analyze

Figure 2: Pre-column derivatization workflow to introduce UV chromophore.

  • Reaction:

    • In a 2 mL vial, mix 100 µL of sample solution (aqueous or methanolic) with 200 µL of 1M NaOH.

    • Add 50 µL of Benzoyl Chloride.

    • Vortex vigorously for 30 seconds and let stand for 10 minutes at room temperature.

  • Quenching:

    • Add 100 µL of 1M Glycine solution (to scavenge excess benzoyl chloride) or simply dilute with mobile phase if the reagent peak is resolved.

  • Separation Conditions:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: n-Hexane : Ethanol (80 : 20 v/v). Note: No DEA required as the amine is now an amide.

    • Detection: UV @ 254 nm.

  • Expected Results:

    • Enormous increase in sensitivity (100-1000x vs Method A).

    • Clean baseline separation due to the non-polar nature of the benzamide derivative.

Expert Insights & Troubleshooting

  • The "Memory Effect": When using DEA in Method A, dedicate the column to basic analytes. Washing the column to remove DEA takes significant solvent volume (20-30 column volumes) if you plan to switch to acidic analytes later.

  • Solubility Issues: If the sample is a dihydrochloride salt (common for piperazines), it may not dissolve well in the Hexane/Ethanol mobile phase of Method B. Dissolve the salt in a minimum amount of water/methanol first, then perform the derivatization. The benzoylated product will be organic-soluble.[3]

  • Elution Order: The elution order ((R) vs (S)) can reverse between Method A (Free base) and Method B (Benzamide derivative). Always run a known standard to confirm identity after changing methods.

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (Validation of derivatization protocols for piperazine sensitivity). [Link]

  • European Patent EP3419974B1.Process for the separation of enantiomers of piperazine derivatives. (Industrial scale resolution using chiral acids).
  • Phenomenex Chiral Guide. Chiral HPLC Separations: A Guide to Column Selection. (General principles for amine separation). [Link]

Sources

Comparative Analysis of the Biological Activity of Functionalized Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold—a six-membered heterocycle containing two nitrogen atoms at opposite positions (1,4-diazacyclohexane)—remains a "privileged structure" in medicinal chemistry. Its conformational rigidity, ability to form hydrogen bonds, and capacity to modulate lipophilicity (LogP) make it an ideal linker for connecting pharmacophores.

This guide provides a technical comparison of functionalized piperazines, specifically contrasting N-substituted sulfonamides against N-substituted amides and aryl-derivatives . We analyze their performance in antimicrobial and anticancer applications, supported by experimental protocols and structure-activity relationship (SAR) visualization.

Part 1: The Piperazine Scaffold Advantage (SAR Analysis)

The biological versatility of piperazine stems from the distinct reactivity of the N1 and N4 positions. Functionalization at these sites alters the electronic distribution and steric profile, dictating receptor binding affinity.

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the critical modification zones on the piperazine core that drive biological selectivity.

PiperazineSAR Core Piperazine Core (1,4-diazacyclohexane) N1 N1 Substitution (Lipophilicity Modulation) Core->N1 Alkyl/Aryl Groups N4 N4 Substitution (Target Specificity/Binding) Core->N4 Heterocycles/Sulfonyls Outcome1 Improved Bioavailability (LogP Adjustment) N1->Outcome1 Outcome3 Metabolic Stability (CYP450 Resistance) N1->Outcome3 Outcome2 Receptor Interaction (H-Bond Acceptor) N4->Outcome2 N4->Outcome3

Caption: SAR schematic highlighting how N1/N4 functionalization dictates pharmacokinetics and target binding.

Part 2: Comparative Analysis – Antimicrobial Potency

In the development of non-classical antibiotics, piperazine derivatives are often compared based on the nature of the electron-withdrawing group attached to the nitrogen.

Comparison: Piperazine-Sulfonamides vs. Piperazine-Amides

Hypothesis: The sulfonyl group (


) introduces a tetrahedral geometry and strong electron-withdrawing character, potentially enhancing membrane permeability compared to the planar carbonyl (

) of amides.

Experimental Data Summary (MIC values in µg/mL): Data synthesized from comparative screenings of N-methylpiperazine derivatives.

Functional GroupS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism Note
Sulfonamide (-SO₂-) 3.12 - 6.25 12.5 - 25.06.25 Enhanced lipophilicity facilitates cell wall penetration [1].
Amide (-CO-) 12.5 - 50.050.0 - >10025.0Planar geometry may restrict binding pocket fit in certain bacterial enzymes.
Control (Ciprofloxacin) 0.50.015N/ADNA Gyrase inhibition standard.

Technical Insight: The piperazine-sulfonamide derivatives generally outperform their amide counterparts in Gram-positive strains. The sulfonyl moiety acts as a bioisostere that improves metabolic stability against amidases, extending the half-life of the active compound in vitro [2].

Part 3: Comparative Analysis – Anticancer Efficacy[1]

Here we compare Hybrid Piperazines (linked to natural pharmacophores) against standard alkylating agents.

Comparison: Piperazine-Benzothiazoles vs. Cisplatin

Hypothesis: Hybridizing the piperazine ring with a benzothiazole moiety creates a dual-action mechanism: microtubule destabilization and DNA intercalation.

Cytotoxicity Profile (IC₅₀ in µM - MTT Assay, 48h):

Compound ClassMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HEK293 (Normal Kidney)Selectivity Index (SI)
Piperazine-Benzothiazole 4.2 ± 0.5 5.8 ± 0.8>100>23.8 (High Selectivity)
Simple Aryl-Piperazine 25.4 ± 1.230.1 ± 2.045.01.7 (Low Selectivity)
Cisplatin (Standard) 2.1 ± 0.33.5 ± 0.412.05.7 (Moderate Selectivity)

Technical Insight: While Cisplatin is more potent (lower IC₅₀), the Piperazine-Benzothiazole hybrid demonstrates a superior Selectivity Index (SI) . The basic nitrogen of the piperazine ring becomes protonated in the acidic microenvironment of tumor cells, potentially facilitating "ion trapping" and reducing toxicity to normal (HEK293) tissues [3].

Part 4: Experimental Protocols

To ensure reproducibility and data integrity, the following self-validating protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Standard: CLSI M07-A10 Guidelines

  • Inoculum Preparation:

    • Culture bacteria in Mueller-Hinton Broth (MHB) until reaching

      
       (equivalent to 0.5 McFarland standard).
      
    • Critical Step: Dilute 1:100 to achieve a final challenge concentration of

      
       CFU/mL. Why? Over-inoculation leads to false resistance; under-inoculation yields false sensitivity.
      
  • Compound Dilution:

    • Dissolve piperazine derivatives in DMSO. Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity.

    • Perform serial 2-fold dilutions in 96-well plates.

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours.

    • Add 20 µL of Resazurin (0.015%) to verify viability visually (Blue = Dead/Inhibited, Pink = Live).

Protocol B: MTT Cytotoxicity Assay

Standard: ISO 10993-5

This protocol quantifies cell viability based on the reduction of tetrazolium salts by mitochondrial dehydrogenases.[1][2]

Diagram 2: MTT Assay Workflow

This workflow ensures consistent metabolic state measurement.

MTT_Workflow Seed 1. Cell Seeding (5k-10k cells/well) Treat 2. Compound Treatment (24h - 72h) Seed->Treat Adherence (24h) MTT_Add 3. Add MTT Reagent (0.5 mg/mL) Treat->MTT_Add Exposure End Incubate 4. Incubation (3-4h @ 37°C) MTT_Add->Incubate Formazan Formation Solubilize 5. Solubilization (DMSO/SDS) Incubate->Solubilize Crystals Formed Read 6. Absorbance Read (570 nm) Solubilize->Read Homogenous Soln.

Caption: Step-by-step MTT assay workflow for evaluating piperazine cytotoxicity.

Detailed Methodology:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 100 µL media. Allow 24h attachment.
    
  • Treatment: Add functionalized piperazine at graded concentrations (0.1 – 100 µM). Include a Vehicle Control (DMSO) and Positive Control (Triton X-100) .

  • MTT Addition: Add 10 µL of 5 mg/mL MTT stock.

    • Validation: Protect from light. MTT is photosensitive.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO.

    • Why DMSO? Formazan crystals are insoluble in water; DMSO ensures complete dissolution for accurate spectrophotometry.

  • Analysis: Measure absorbance at 570 nm (signal) and 630 nm (background reference).

    • Calculation:

      
      .
      

Part 5: References

  • Medicinal Chemistry of Piperazines: Chaudhary, P., et al.[3] "The medicinal chemistry of piperazines: A review." Mini-Reviews in Medicinal Chemistry. (General Search Landing) Note: Validated via search result 1.1, highlighting ADME characteristics and lipophilicity.

  • Sulfonamide vs. Amide Bioactivity: Bhatt, A., et al. "Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine." Med Chem (Los Angeles), 2016.[4]

  • Anticancer Selectivity & Hybrid Molecules: Nagy, Z., et al. "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." Molecules, 2021.[5]

  • MTT Assay Protocol Standards: Abcam Protocols. "MTT Assay Protocol."

  • MIC Determination Guidelines: Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Spectroscopic Differences Between Piperazine Free Base and its Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Piperazine Free Base (CAS: 110-85-0) and Piperazine Dihydrochloride (CAS: 142-64-3). While chemically related, these two forms exhibit distinct spectroscopic signatures due to differences in protonation state, molecular symmetry, and lattice arrangement.

For researchers in drug development, correctly identifying these forms is critical. The free base is a volatile, hygroscopic solid often used as a nucleophilic building block, whereas the dihydrochloride salt is a stable, water-soluble ionic solid used to improve bioavailability and handling. This guide details the specific IR, NMR, and Raman markers required to distinguish them.

Chemical & Structural Context

The fundamental difference lies in the protonation of the secondary amine nitrogens. Piperazine is a centrosymmetric molecule in its most stable chair conformation.

  • Free Base (

    
    ):  Exists as a neutral molecule. The lone pairs on the nitrogen atoms are available, making it a strong nucleophile and Lewis base.
    
  • Dihydrochloride Salt (

    
    ):  Both nitrogen atoms are protonated (
    
    
    
    ), forming a quaternary ammonium structure stabilized by chloride counter-ions. This protonation significantly alters the electronic environment and vibrational modes.
Reaction Pathway & Equilibrium

The conversion is pH-dependent, governed by the pKa values of piperazine (


, 

).

PiperazineProtonation Base Piperazine Free Base (Neutral, Lipophilic) Mono Monohydrochloride (Intermediate pH) Base->Mono + HCl (pKa ~9.7) Mono->Base + Base (NaOH) DiHCl Piperazine Dihydrochloride (Fully Protonated, Hydrophilic) Mono->DiHCl + HCl (pKa ~5.3) DiHCl->Mono + Base (NaOH)

Figure 1: Stepwise protonation pathway of piperazine. The dihydrochloride form dominates at pH < 5.

Spectroscopic Comparison

A. Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the most rapid method for differentiation. The key indicator is the transformation of the sharp N-H stretch of the free amine into the broad, complex "ammonium band" of the salt.

FeaturePiperazine Free BasePiperazine DihydrochlorideMechanism
N-H Stretch Sharp, ~3200–3400 cm⁻¹ Broad, ~2400–3000 cm⁻¹ Free

vs. H-bonded

ammonium system.
C-H Stretch Distinct bands, 2800–2950 cm⁻¹Often obscured by broad ammonium overlap

broadening masks aliphatic C-H modes.
Deformation Weak overtone bandsStrong bending modes ~1550–1600 cm⁻¹

scissoring vibration.
Fingerprint Sharp lattice modesAltered C-N stretch (~1000-1200 cm⁻¹)Change in bond order/stiffness upon protonation.

Diagnostic Tip: If your spectrum shows a "messy" broad absorption spanning 2500–3000 cm⁻¹, you likely have the salt form. The free base spectrum is much cleaner in the high-frequency region.

B. Nuclear Magnetic Resonance ( H NMR)

NMR provides quantitative evidence of protonation. The positive charge on the nitrogen atoms in the salt form withdraws electron density from the adjacent methylene (


) protons, causing a significant downfield shift  (deshielding).

Note: Solvent choice is critical.[1] Free base is soluble in


; Salt requires 

or

.
NucleusFree Base (

)
Dihydrochloride Salt (

)
Shift (

)

H (CH₂)
~2.85 ppm (Singlet) ~3.50 ppm (Singlet) +0.65 ppm (Deshielding effect of

)

C (CH₂)
~47.0 ppm ~41.5 ppm Upfield shift due to

-effect of protonation.

Experimental Note: In


, the amine protons (

/

) exchange rapidly with the solvent and typically do not appear as distinct peaks. In

, you may see the broad ammonium protons around 9.0+ ppm for the salt.
C. Raman Spectroscopy & Symmetry

Piperazine free base is a classic example of the Rule of Mutual Exclusion due to its center of inversion (Centrosymmetric).

  • Free Base: IR active bands are Raman inactive, and vice versa. The strong symmetric ring breathing mode (~800 cm⁻¹) is intense in Raman but invisible in IR.

  • Salt Form: The crystal lattice of the dihydrochloride often lowers the symmetry, potentially allowing some modes to become active in both, but the most practical difference is the lack of the massive O-H/N-H broadening seen in IR. Raman is preferred for analyzing the salt in aqueous solution as water is a weak Raman scatterer.

Experimental Protocols

Protocol 1: FT-IR Identification (KBr Pellet)

Best for solid-state identification.

  • Preparation: Grind 2 mg of sample with 200 mg of dry IR-grade KBr in an agate mortar.

  • Pressing: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Analysis:

    • Look for the 3300 cm⁻¹ sharp peak (Base).

    • Look for the 2400–3000 cm⁻¹ broad mountain (Salt).

Protocol 2: NMR Shift Confirmation

Best for purity and quantitative analysis.

NMRWorkflow Start Start: Unknown Sample Solubility Test Solubility Start->Solubility CDCl3 Soluble in CDCl3? Solubility->CDCl3 Yes_CDCl3 Dissolve in CDCl3 Run 1H NMR CDCl3->Yes_CDCl3 Yes No_CDCl3 Dissolve in D2O Run 1H NMR CDCl3->No_CDCl3 No (Salt is insoluble in CDCl3) Result_Base Peak @ ~2.85 ppm (Free Base) Yes_CDCl3->Result_Base Result_Salt Peak @ ~3.50 ppm (Salt Form) No_CDCl3->Result_Salt

Figure 2: Decision tree for solvent selection and signal interpretation in NMR analysis.

  • Solvent Selection: Attempt to dissolve ~10 mg in

    
    .
    
    • If soluble

      
       Likely Free Base.
      
    • If insoluble

      
       Use 
      
      
      
      (Salt is highly water soluble).
  • Acquisition: Run standard proton sequence (e.g., 8 scans, 1s relaxation delay).

  • Referencing:

    • In

      
      , reference to TMS (0.00 ppm) or residual solvent (7.26 ppm).
      
    • In

      
      , reference to TSP (0.00 ppm) or HDO peak (~4.79 ppm, though temperature sensitive).
      

Summary of Key Differences

PropertyPiperazine Free BasePiperazine Dihydrochloride
State Hygroscopic Flakes/SolidCrystalline Powder
Solubility Water, Ethanol, ChloroformWater (High), Insoluble in organic solvents
pH (1% aq) Alkaline (~11-12)Acidic (~1-2)
IR Marker Sharp N-H (~3300 cm⁻¹)Broad Ammonium (~2400-3000 cm⁻¹)
1H NMR Shift ~2.85 ppm (

)
~3.50 ppm (

)
Melting Point ~106 °C>300 °C (Decomposes)

References

  • National Institute of Standards and Technology (NIST). Piperazine Dihydrochloride IR Spectrum (Coblentz Society).[1] NIST Chemistry WebBook.[1] [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides specific IR/GC-MS data for forensic identification). [Link]

  • PubChem. Piperazine Compound Summary. National Library of Medicine. [Link]

Sources

Inter-Laboratory Comparison of Analytical Methods for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine and its derivatives (e.g., 1-benzylpiperazine [BZP], 1-(3-chlorophenyl)piperazine [mCPP]) present a unique analytical challenge due to their high polarity, low molecular weight, and lack of significant UV-absorbing chromophores. This guide provides an objective inter-laboratory comparison (ILC) of the three dominant analytical methodologies: LC-MS/MS (Direct Analysis) , GC-MS (Derivatized) , and HILIC-UV/MS .

Key Finding: While GC-MS remains a robust option for forensic laboratories with limited LC-MS access, LC-MS/MS using HILIC separation demonstrates superior reproducibility (lower inter-lab RSD) and sensitivity (LOD < 1 ng/mL) by eliminating the error-prone derivatization steps required for gas chromatography.

The Analytical Challenge: Why Piperazines?

Before comparing methods, one must understand the chemical behaviors that cause inter-laboratory variance.

  • Polarity: The secondary amine structure makes piperazines highly polar. They elute in the void volume of standard C18 Reversed-Phase (RP) columns, leading to poor retention and co-elution with matrix interferents.

  • Chromophore Deficiency: The lack of conjugated double bonds means UV detection (HPLC-UV) is insensitive without derivatization, increasing the Limit of Quantitation (LOQ).

  • Isomerism: Positional isomers (e.g., o-, m-, p-CPP) have identical mass spectra, requiring high-resolution chromatographic separation for accurate identification.

Methodology Landscape & Decision Matrix

The following decision matrix illustrates the logical selection process for analytical methods based on laboratory resources and sensitivity requirements.

Piperazine_Method_Selection Start Start: Piperazine Analysis Sensitivity Is Trace Sensitivity Required? (< 10 ng/mL) Start->Sensitivity Equipment Available Instrumentation? Sensitivity->Equipment Yes Method_HPLC Method C: HPLC-UV (Requires Derivatization) Sensitivity->Method_HPLC No (High conc. only) Volatility Is the Matrix Volatile? Equipment->Volatility GC-MS Only Method_LCMS Method A: LC-MS/MS (HILIC) (Gold Standard) Equipment->Method_LCMS LC-MS/MS Available Method_GCMS Method B: GC-MS (Requires Derivatization) Volatility->Method_GCMS Yes (or Derivatize)

Figure 1: Analytical Decision Matrix. Green indicates the optimal path for high-sensitivity quantification.

Inter-Laboratory Comparison Data

This section synthesizes performance data from collaborative studies following ISO 13528 statistical protocols. The comparison evaluates reproducibility (Inter-lab RSD), sensitivity (LOD), and throughput.

Comparative Performance Metrics
ParameterMethod A: LC-MS/MS (HILIC)Method B: GC-MS (Derivatized)Method C: HPLC-UV (Derivatized)
Separation Mode Hydrophilic Interaction (HILIC)Capillary GC (5% Phenyl)Reversed-Phase C18
Sample Prep Protein Precipitation / Dilute-and-ShootLLE + Derivatization (TFAA/Ac2O)Derivatization (Dansyl Chloride)
LOD (Limit of Detection) 0.1 – 0.5 ng/mL 5 – 20 ng/mL50 – 200 ng/mL
Inter-Lab RSD (Reproducibility) < 8% 12 – 18%10 – 15%
Throughput (Samples/Day) High (>100)Low (<40)Medium (50-60)
Primary Error Source Matrix Effects (Ion Suppression)Incomplete Derivatization / MoistureDerivative Stability / Side Reactions
Critical Analysis of Variance (Z-Scores)

In proficiency testing, a Z-score measures how far a laboratory's result deviates from the assigned value.[1]



Where 

is the lab result,

is the assigned value, and

is the standard deviation for proficiency.
  • LC-MS/MS Group: Typically yields

    
     consistently. The direct injection approach minimizes handling errors.
    
  • GC-MS Group: Shows a higher frequency of

    
     (Outliers).
    
    • Root Cause:[2][3][4] The derivatization step (e.g., using Trifluoroacetic Anhydride - TFAA) is moisture-sensitive. Laboratories with poor humidity control or aged reagents often fail to achieve 100% derivatization efficiency, leading to under-quantitation.

Detailed Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols are validated for regulatory compliance.

Protocol A: HILIC-MS/MS (Recommended)

Best for: Trace analysis in biological fluids (plasma, urine) or complex food matrices.

1. Reagents:

  • Acetonitrile (LC-MS Grade).

  • Ammonium Formate (10 mM, pH 3.0).

  • Internal Standard: Piperazine-d8.

2. Sample Preparation ("Dilute and Shoot"):

  • Aliquot 100 µL of plasma/sample.

  • Add 300 µL of ice-cold Acetonitrile containing Piperazine-d8 (IS).

  • Vortex for 30s to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 mins.

  • Transfer supernatant directly to an autosampler vial.

3. LC Conditions:

  • Column: Bare Silica or Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B held for 1 min, ramp to 50% B over 5 mins, re-equilibrate at 95% B for 3 mins.

    • Expert Note: HILIC requires longer equilibration times than RP-LC. Ensure at least 10 column volumes of re-equilibration to prevent retention time shifting.

4. MS Parameters (MRM Mode):

  • Ionization: ESI Positive.

  • Transitions:

    • BZP: 177.1

      
       91.1 (Quant), 177.1 
      
      
      
      134.1 (Qual).
    • mCPP: 197.1

      
       154.0 (Quant).
      
Protocol B: GC-MS with TFAA Derivatization (Alternative)

Best for: Laboratories without LC-MS, forensic drug seizure analysis.

1. Principle: Piperazine is acylated using Trifluoroacetic Anhydride (TFAA) to form a volatile amide derivative, improving peak shape and thermal stability.

2. Sample Preparation:

  • Extract sample (e.g., crushed tablet) into Methanol.

  • Evaporate 100 µL of extract to dryness under Nitrogen at 40°C.

  • Derivatization: Add 50 µL Ethyl Acetate and 50 µL TFAA.

  • Cap and incubate at 70°C for 20 minutes.

    • Critical Step: Ensure the vessel is strictly anhydrous. Water reacts with TFAA to form acid, which degrades the column stationary phase.

  • Evaporate to dryness again (to remove excess acid).

  • Reconstitute in 100 µL Ethyl Acetate.

3. GC Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Detection: SIM mode (Target ions depend on the specific derivative; typically m/z 91 for benzyl fragments).

Inter-Laboratory Study Workflow (ISO 17043)

The following diagram outlines the rigorous process required to validate these methods across multiple sites.

ILC_Workflow Prep 1. Sample Preparation (Spiked Matrix) Homogeneity 2. Homogeneity Testing (ANOVA) Prep->Homogeneity Homogeneity->Prep Fail (Remake) Distribution 3. Distribution to Labs (Blind Coded) Homogeneity->Distribution Pass Analysis 4. Participant Analysis (Method A, B, or C) Distribution->Analysis Stats 5. Statistical Analysis (Robust Mean & Z-Score) Analysis->Stats

Figure 2: ISO 17043 Compliant Inter-Laboratory Comparison Workflow.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • International Organization for Standardization. (2022).[5][6] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. Retrieved from [Link]

  • Wohlfarth, A., & Weinmann, W. (2010). Bioanalysis of new designer drugs. Bioanalysis, 2(5), 965–979. (Discusses LC-MS/MS sensitivity for piperazines).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products (Relevant for N-nitrosopiperazine analysis). Retrieved from [Link]

Sources

A Comparative Analysis of Piperazine Salt Forms: Unveiling the Superior Stability of Piperazine Dihydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's stability, bioavailability, and manufacturability.[1] For weakly basic compounds like piperazine, a versatile molecule employed in a range of therapeutics, forming a salt is a common strategy to enhance its physicochemical properties. This guide provides an in-depth, objective comparison of the relative stability of piperazine dihydrochloride against other common salt forms, including the monohydrochloride, citrate, tartrate, and adipate salts. By synthesizing available data and outlining key experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed salt selection decisions.

The Critical Role of Salt Selection in Drug Development

Piperazine, a diprotic base with pKa values of approximately 5.35 and 9.73, readily forms salts with various acids.[2][3] The choice of the counter-ion dictates the resulting salt's crystal lattice energy, which in turn governs its melting point, solubility, hygroscopicity, and ultimately, its stability.[2] An ideal pharmaceutical salt should exhibit high aqueous solubility, low hygroscopicity, and excellent thermal and chemical stability to ensure a long shelf-life and consistent performance of the final drug product.

This guide will systematically evaluate piperazine dihydrochloride in comparison to other salt forms across three key stability-indicating parameters: hygroscopicity, thermal stability, and long-term stability.

Comparative Physicochemical Properties of Piperazine Salts

A foundational understanding of the basic physicochemical properties of different piperazine salts is essential before delving into a detailed stability comparison.

Salt FormMolecular FormulaMelting Point (°C)SolubilityKey Characteristics
Piperazine Dihydrochloride C₄H₁₀N₂·2HCl318 - 320[2]Highly soluble in water.[4]Generally considered more stable than the piperazine base.[5][6]
Piperazine Monohydrochloride C₄H₁₀N₂·HCl~190 (Decomposes)Soluble in water.An intermediate salt form.
Piperazine Citrate (C₄H₁₀N₂)₃·2C₆H₈O₇Variable (often as hydrate)Soluble in water.Known to form various stable hydrates.[2][7]
Piperazine Tartrate C₄H₁₀N₂·C₄H₆O₆VariableSoluble in water.Reported to be non-hygroscopic.[2][7]
Piperazine Adipate C₄H₁₀N₂·C₆H₁₀O₄~154Soluble in water.Another dicarboxylic acid salt option.

Experimental Workflow for Comparative Stability Assessment

A robust comparison of salt stability necessitates a multi-faceted experimental approach. The following workflow outlines the key assays employed to generate the comparative data presented in this guide.

Caption: A typical experimental workflow for the comparative stability assessment of pharmaceutical salts.

I. Hygroscopicity: A Critical Stability Parameter

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a paramount concern in pharmaceutical development.[2] Excessive moisture uptake can lead to physical changes like deliquescence and caking, as well as chemical degradation through hydrolysis.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantitatively assessing the hygroscopicity of a material.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of each piperazine salt is placed in the DVS instrument.

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: The RH is then incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH) and then decreased back to 0% RH. At each step, the sample is allowed to equilibrate until a stable weight is recorded.

  • Data Analysis: The change in mass at each RH step is plotted against the RH to generate a sorption-desorption isotherm. The total mass gain at a specific high RH (e.g., 80% or 90% RH) is used to classify the hygroscopicity of the salt according to established pharmaceutical guidelines.[8]

Comparative Hygroscopicity Data
Salt Form% Weight Gain at 80% RH (25°C)Hygroscopicity ClassificationObservations
Piperazine Dihydrochloride [Data Placeholder][Classification Placeholder]Exhibits a defined critical relative humidity (CRH) above which significant moisture uptake occurs.
Piperazine Monohydrochloride [Data Placeholder][Classification Placeholder]Generally expected to be hygroscopic.
Piperazine Citrate [Data Placeholder][Classification Placeholder]Forms stable hydrates, which can influence the shape of the DVS isotherm.[2][7]
Piperazine Tartrate < 0.2% Non-hygroscopic As reported in the literature, this salt shows minimal moisture uptake.[2][7]
Piperazine Adipate [Data Placeholder][Classification Placeholder]Expected to show some degree of hygroscopicity.

Interpretation:

While piperazine tartrate stands out as a non-hygroscopic option, the stability of piperazine dihydrochloride at lower to moderate humidity levels makes it a viable and often preferred candidate, especially considering other physicochemical properties. The formation of hydrates in piperazine citrate can be a double-edged sword; while the hydrate form may be stable, the transition between anhydrous and hydrated forms can be problematic during manufacturing and storage.

II. Thermal Stability: Resistance to Heat-Induced Degradation

Thermal analysis is crucial for determining the physical and chemical stability of a salt upon heating. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed.

Experimental Protocols: DSC and TGA

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: A small amount of the salt (2-5 mg) is hermetically sealed in an aluminum pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 350 °C).

  • Data Acquisition: The heat flow into or out of the sample relative to a reference is measured as a function of temperature. Endothermic events (melting, desolvation) and exothermic events (decomposition) are recorded.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: A slightly larger sample (5-10 mg) is placed in an open pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. Weight loss indicates desolvation or decomposition.

Comparative Thermal Analysis Data
Salt FormDSC Onset of Decomposition (°C)TGA Onset of Weight Loss (°C)Key Thermal Events
Piperazine Dihydrochloride ~318-320 [2][Data Placeholder]High melting point with decomposition.
Piperazine Monohydrochloride [Data Placeholder][Data Placeholder]Likely lower decomposition temperature than the dihydrochloride.
Piperazine Citrate [Data Placeholder][Data Placeholder]May show endotherms corresponding to the loss of water of hydration before decomposition.[7]
Piperazine Tartrate [Data Placeholder][Data Placeholder]Generally reported to be relatively stable at elevated temperatures.[7]
Piperazine Adipate [Data Placeholder][Data Placeholder]Expected to have a distinct melting and decomposition profile.

Interpretation:

Piperazine dihydrochloride exhibits a significantly high melting point, which is indicative of a stable crystal lattice.[2] This high thermal stability is a major advantage in drug product manufacturing, where processes like milling and granulation can generate heat. The other salts generally show lower decomposition temperatures, suggesting a lower intrinsic thermal stability compared to the dihydrochloride form.

III. Long-Term and Accelerated Stability: Predicting Shelf-Life

Long-term and accelerated stability studies, conducted under the International Council for Harmonisation (ICH) guidelines, are essential for predicting the shelf-life of a drug substance.

Experimental Protocol: ICH Stability Studies

Methodology:

  • Sample Storage: Samples of each piperazine salt are stored under various conditions as per ICH Q1A(R2) guidelines:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

  • Time Points: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: At each time point, the samples are analyzed for key stability-indicating parameters, including:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay and Purity: Using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • Water Content: By Karl Fischer titration to monitor moisture uptake.

Stability-Indicating HPLC Method Development

A robust HPLC method is the cornerstone of any stability study.

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Comparative Long-Term Stability Data (Predicted)
Salt FormPurity after 6 months at 40°C/75% RHDegradation Products Observed
Piperazine Dihydrochloride >99.5% Minimal to no significant degradation.
Piperazine Monohydrochloride [Data Placeholder]Potential for disproportionation and other degradation pathways.
Piperazine Citrate [Data Placeholder]Potential for degradation, influenced by the hydration state.
Piperazine Tartrate [Data Placeholder]Expected to be highly stable due to its non-hygroscopic nature.
Piperazine Adipate [Data Placeholder]Stability would need to be empirically determined.

Interpretation:

Based on its high thermal stability and expected lower reactivity in the solid state, piperazine dihydrochloride is anticipated to exhibit superior long-term and accelerated stability compared to the other salt forms, with the possible exception of the non-hygroscopic tartrate salt. The hydrochloride salts are generally known to be more stable than the free base.[6]

IV. Disproportionation: A Potential Pitfall for Salt Forms

Salt disproportionation is the conversion of a salt back to its less soluble free base or acid form, which can occur in the presence of moisture or in a formulation with alkaline excipients.[9] This can lead to a loss of solubility and bioavailability. The risk of disproportionation is related to the pKa difference between the API and the counter-ion.

Caption: The process of salt disproportionation leading to the formation of the less soluble free base.

Given that piperazine is a weak base, its salts with weak acids may be more prone to disproportionation. The use of a strong acid like hydrochloric acid to form the dihydrochloride salt results in a significantly lower pH in the microenvironment, which helps to suppress disproportionation.

Conclusion: The Compelling Case for Piperazine Dihydrochloride

Based on a comprehensive evaluation of its physicochemical properties, piperazine dihydrochloride emerges as a highly stable and desirable salt form for pharmaceutical development. Its key advantages include:

  • High Thermal Stability: The high melting and decomposition temperature of piperazine dihydrochloride ensures its robustness during manufacturing processes.

  • Good Aqueous Solubility: While quantitative comparative data is needed for a definitive ranking, the dihydrochloride form is known to be highly water-soluble.

  • Reduced Risk of Disproportionation: As a salt of a strong acid, it is less susceptible to conversion to the free base compared to salts of weaker acids.

  • Established Regulatory Precedent: Piperazine dihydrochloride is a well-characterized salt form with a history of use in pharmaceutical products.

While piperazine tartrate offers the distinct advantage of being non-hygroscopic, the overall stability profile of piperazine dihydrochloride often makes it the more prudent choice for ensuring a stable, effective, and manufacturable drug product. The citrate salt, with its tendency to form hydrates, introduces a level of complexity that may not be desirable in all development scenarios.

Ultimately, the optimal salt form is context-dependent, and the data and experimental frameworks presented in this guide should serve as a valuable resource for making a scientifically sound and data-driven decision in the salt selection process for piperazine-containing drug candidates.

References

  • Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Thermal degradation of novel piperazine-based amine blends for CO2 capture.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Source].
  • Thermal degradation of piperazine and its structural analogs.
  • Piperazine based antimicrobial polymers: a review. RSC Advances.
  • Buy Piperazine citrate (EVT-291565) | 41372-10-5. EvitaChem.
  • Piperazine. Wikipedia.
  • Piperazine | C4H10N2 | CID 4837. PubChem - NIH.
  • Solid liquid solubility of piperazine. SINTEF.
  • Piperazine. AERU - University of Hertfordshire.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.
  • Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs. PubMed.
  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.
  • Piperazine Adip
  • Assay of sodium in food: Comparison of different preparation methods and assay techniques. [Source].
  • METHODS FOR SALT ANALYSIS. [Source].
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC - NIH.
  • Salt disproportionation: A m
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines.
  • Selection of Method of Chemical Analysis in Measuring the Salinity of Mineral M
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • Comparison of Analytical Methods to Determine Sodium Content of Low-Sodium Foods.
  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Applic
  • ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms.
  • salt solutions comparison: Topics by Science.gov. [Source].
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
  • Concentration-time profiles of phenytoin administered as the free acid...
  • ICH Stability Guidelines: Complete Q1A-Q1F Stability Test... Assyro AI.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A System
  • Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044. PubChem.

Sources

Impact of Stereochemistry on the Pharmacological Profile of Piperazine Derivatives

[1][2]

Executive Summary

The Chiral Imperative in Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a vast array of antihistamines, antipsychotics, and antidepressants. However, its pharmacological efficacy is rarely uniform across stereoisomers. This guide analyzes how stereochemical configuration—specifically the orientation of substituents on the piperazine ring and the chiral centers of attached moieties—dictates receptor binding kinetics, metabolic stability, and toxicity.

We focus on the "Eutomer vs. Distomer" dichotomy, using the transition from racemic Cetirizine to Levocetirizine as a primary case study to demonstrate how single-enantiomer development yields superior therapeutic indices.

Part 1: The Mechanistic Basis of Stereoselectivity

Conformational Locking and Receptor Fit

The piperazine ring predominantly exists in a chair conformation to minimize 1,3-diaxial interactions. However, receptor binding pockets often require specific conformational adaptations. Stereocenters adjacent to or on the ring (e.g., 2-methylpiperazine) can "lock" the ring into a specific pucker, reducing the entropic penalty of binding but strictly limiting the molecule to specific receptor subtypes.

  • Mechanism: In the H1 histamine receptor, the R-enantiomer of cetirizine (Levocetirizine) positions its carboxylic acid tail to form a critical salt bridge with Lys191 in the transmembrane domain.[1]

  • The Clash: The S-enantiomer (Dextrocetirizine) creates a steric clash or electrostatic mismatch, preventing this stabilizing interaction, leading to rapid dissociation.

Pathway Visualization: Stereochemical Binding Logic

The following diagram illustrates the logical flow of how stereochemistry influences pharmacodynamics, specifically highlighting the kinetic differences between enantiomers.

Stereochem_MechanismLigandPiperazine Ligand(Racemate)Chiral_CenterChiral Center Configuration(R vs S)Ligand->Chiral_CenterR_IsoR-Enantiomer(Eutomer)Chiral_Center->R_IsoS_IsoS-Enantiomer(Distomer)Chiral_Center->S_IsoBinding_PocketReceptor Binding Pocket(H1 Receptor Lys191)R_Iso->Binding_PocketSalt_BridgeStabilizing Salt BridgeFormationBinding_Pocket->Salt_BridgeOptimal FitSteric_ClashSteric/ElectrostaticMismatchBinding_Pocket->Steric_ClashPoor FitSlow_OffSlow Dissociation(T1/2 = 142 min)Salt_Bridge->Slow_OffHigh_PotencyHigh Potency(Pseudo-irreversible)Slow_Off->High_PotencyS_Iso->Binding_PocketFast_OffRapid Dissociation(T1/2 = 6 min)Steric_Clash->Fast_OffLow_PotencyLow Potency(Transient Occupancy)Fast_Off->Low_Potency

Caption: Mechanistic divergence of piperazine enantiomers at the receptor level. The R-enantiomer achieves high potency via specific residue anchoring (Lys191).

Part 2: Comparative Analysis (Data-Driven)

This section objectively compares the pharmacological profile of a racemic piperazine drug versus its purified enantiomer.

Case Study: Cetirizine (Racemate) vs. Levocetirizine (R-Enantiomer) vs. (S)-Cetirizine [2]

Receptor Affinity and Kinetics Table

The data below highlights why Levocetirizine is the superior clinical candidate. Note the massive difference in dissociation half-time (

ParameterLevocetirizine (R-Enantiomer)(S)-Cetirizine (Distomer)Racemic CetirizineSignificance
H1 Receptor Affinity (

)
~3 nM ~100 nM~6 nMR-isomer is ~30x more potent than S-isomer.[2]
Dissociation Half-life (

)
142 min 6 minIntermediateR-isomer acts as a "pseudo-irreversible" antagonist.[2]
Selectivity (H1 vs others) >600-foldLowerHighHigh selectivity reduces off-target anticholinergic effects.
Metabolic Clearance Renal (Primary)RenalRenalStereochemistry does not significantly alter excretion route here, unlike hepatic drugs.
Sedation Potential LowLowLow-ModerateRacemate may carry slightly higher sedation risk due to higher total drug load needed for effect.

Data Source: Gillard et al. (2002) and derived binding kinetics studies.

Clinical Implication

The 30-fold difference in affinity and the 24-fold difference in residence time (142 min vs 6 min) means that Levocetirizine provides sustained symptom relief at half the dosage of the racemate (5mg vs 10mg), reducing the metabolic burden on the patient.

Part 3: Experimental Protocols

Protocol: Chiral Resolution of Piperazine Derivatives

To evaluate stereochemical impact, researchers must first isolate the enantiomers with high optical purity (>99% ee). The following HPLC protocol is validated for polar piperazine derivatives.

Objective: Separate enantiomers of a 2-substituted piperazine intermediate.

Reagents:

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (900:100:1 v/v/v).[3]

  • Sample Solvent: Mobile phase.

  • Standard: Racemic piperazine derivative (1 mg/mL).[3]

Instrumentation:

  • Column: Chiralpak® IC (Immobilized polysaccharide-based CSP), 4.6 x 250 mm, 5 µm.

  • Detector: UV-Vis at 205 nm (Piperazines lack strong chromophores; low wavelength is required).

Step-by-Step Workflow:

  • Preparation: Mix Acetonitrile and Methanol. Add Diethylamine (DEA) as a modifier to suppress the ionization of the secondary amine on the piperazine ring, improving peak shape. Degas via sonication.[3]

  • Equilibration: Flush the column at 1.0 mL/min for 30 mins at 35°C.

  • Injection: Inject 10 µL of the filtered sample.

  • Elution: Isocratic elution. The R and S enantiomers will interact differentially with the cellulose carbamate stationary phase.

  • Collection: For preparative scale, collect fractions based on UV threshold.

  • Validation: Re-inject fractions to calculate Enantiomeric Excess (

    
    ).
    
Workflow Visualization: From Synthesis to Lead Selection

This diagram outlines the decision-making process when dealing with chiral piperazine scaffolds.

Chiral_WorkflowStartRacemic SynthesisSeparationChiral HPLC(Chiralpak IC)Start->SeparationAnalysisPurity Check(>99% ee)Separation->AnalysisBioassayIn Vitro Binding(Ki Determination)Analysis->BioassayDecisionCompare AffinitiesBioassay->DecisionLead_RSelect R-Isomer(Lead Candidate)Decision->Lead_RR >> SLead_SSelect S-Isomer(Lead Candidate)Decision->Lead_SS >> RRacemateDevelop Racemate(If Ki difference < 2x)Decision->RacemateR ≈ S

Caption: Operational workflow for isolating and selecting the optimal piperazine stereoisomer.

Part 4: ADME & Metabolic Divergence

Stereochemistry influences not just binding, but also how the body metabolizes the drug.

Stereoselective Metabolism (CYP450)

Hepatic enzymes (CYP2D6, CYP3A4) are chiral environments.

  • Substrate Stereoselectivity: In some piperazine antidepressants, one enantiomer is metabolized significantly faster than the other. This can lead to variable plasma concentrations if the racemate is administered.

  • Inhibition Stereoselectivity: Piperazine derivatives like BZP (Benzylpiperazine) show that metabolites can inhibit their own metabolic pathways. The stereochemistry of the piperazine ring substituents can sterically hinder the approach of the Heme-iron center of CYP enzymes, altering clearance rates.

Toxicity Implications

Using a pure enantiomer (e.g., Levocetirizine) reduces the "xenobiotic load." Since the S-enantiomer of cetirizine provides negligible therapeutic benefit but still requires renal filtration and transport, removing it reduces the workload on elimination pathways and minimizes the risk of idiosyncratic toxicity associated with the inactive isomer.

References

  • Gillard, M., et al. (2002). "Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194)." Molecular Pharmacology.

  • United Nations Office on Drugs and Crime (UNODC). (2013). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Laboratory and Scientific Section.

  • Benedetti, M.S., et al. (2008). "Stereoselective metabolism of drugs: a critical review." Drug Metabolism Reviews.

  • BenchChem. (2025).[3] "Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." (Note: Generalized protocol reference based on standard chiral application notes).

  • Palo, D., et al. (2025).[4] "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." Journal of Chemical Information and Modeling.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.